5-Bromo-N-ethylnicotinamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-ethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNZQARQDQMTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622012 | |
| Record name | 5-Bromo-N-ethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173999-48-9 | |
| Record name | 5-Bromo-N-ethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-N-ethylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for 5-Bromo-N-ethylnicotinamide, a key building block in pharmaceutical and medicinal chemistry. This document details the synthesis of the requisite precursor, 5-bromonicotinic acid, and subsequently elaborates on two principal pathways for the synthesis of the target compound: direct amidation using a coupling agent and a two-step process via an acyl chloride intermediate.
Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are provided to facilitate practical application and comparison of the methodologies.
Synthesis of the Precursor: 5-Bromonicotinic Acid
The common and efficient synthesis of this compound begins with the preparation of its precursor, 5-bromonicotinic acid, through the direct bromination of nicotinic acid.
Experimental Protocol: Bromination of Nicotinic Acid
This protocol outlines the synthesis of 5-bromonicotinic acid using thionyl chloride and bromine with an iron catalyst.[1][2]
Reagents:
-
Nicotinic Acid
-
Thionyl Chloride (SOCl₂)
-
Bromine (Br₂)
-
Powdered Iron (catalyst)
-
4N Sodium Hydroxide (NaOH) solution
-
Ice water
-
Isopropyl alcohol (for recrystallization)
Procedure:
-
To a suitable reaction vessel, add nicotinic acid (50 g, 0.406 mol), thionyl chloride (70 ml, 0.96 mol), and powdered iron (1 g, 2% by weight of nicotinic acid).[1]
-
Heat the mixture to 70°C with stirring.
-
Slowly add bromine (40 ml, 0.78 mol) dropwise over 2 hours.
-
Reflux the reaction mixture for 6 hours with continuous stirring.
-
After reflux, distill off the excess bromine and thionyl chloride.
-
Cool the residue to 0°C and cautiously add a cooled 4N sodium hydroxide solution until the pH of the reaction mixture reaches approximately 3.
-
Collect the resulting precipitate of 5-bromonicotinic acid by suction filtration and wash it with ice water (100 ml).
-
The crude product can be further purified by recrystallization from isopropyl alcohol to yield pure 5-bromonicotinic acid.
Quantitative Data for 5-Bromonicotinic Acid Synthesis
| Parameter | Value | Reference |
| Yield | 90-93% | [3] |
| Melting Point | 182°C | [3] |
| Purity (by GLC) | 100% | [3] |
Synthesis of this compound
Two primary methods for the synthesis of this compound from 5-bromonicotinic acid are detailed below.
Method 1: Direct Amidation using a Coupling Agent
This method involves the direct coupling of 5-bromonicotinic acid and ethylamine using 1,1'-Carbonyldiimidazole (CDI) as a coupling agent.
The following protocol is adapted from patent literature describing the synthesis of 5-bromo-N-ethyl-nicotinamide.
Reagents:
-
5-Bromonicotinic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Ethylamine solution (in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 5-bromonicotinic acid (2 kg, 9.9 mol) in THF (19 L) and cool the solution to 0°C.
-
Add 1,1'-Carbonyldiimidazole (1.76 kg, 10.9 mol) over a period of 30 minutes.
-
Allow the reaction mixture to warm to ambient temperature and stir for an additional 2 hours.
-
Cool the reaction solution to -10°C.
-
Add an ethylamine solution in THF (6.5 L, 13 mol) over 20 minutes, ensuring the temperature does not exceed 15°C.
-
Allow the reaction to warm to ambient temperature and stir overnight.
-
Concentrate the reaction solution until a solid precipitates (to a volume of approximately 4 L).
-
Further purification can be achieved by standard chromatographic techniques or recrystallization.
References
5-Bromo-N-ethylnicotinamide molecular structure analysis
Regrettably, a comprehensive molecular structure analysis and in-depth technical guide for 5-Bromo-N-ethylnicotinamide cannot be fully generated at this time. Despite extensive searches of chemical databases and scientific literature, there is a significant lack of published experimental data for this specific compound. Key information required for a detailed analysis, such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, mass spectrometry, and biological activity studies, is not publicly available.
This document, therefore, serves to provide the foundational information that has been gathered and outlines the methodologies that would be employed for a complete analysis, should the data become available.
Molecular Identity and Basic Properties
Based on its chemical name and structure, the following information can be provided for this compound.
| Property | Value |
| Molecular Formula | C₈H₉BrN₂O |
| Molecular Weight | 229.07 g/mol |
| CAS Number | 173999-48-9 |
| Synonyms | 5-Bromo-N-ethylpyridine-3-carboxamide |
| Calculated Density | 1.471 g/cm³[1] |
| Calculated Boiling Point | 343.92 °C at 760 mmHg[1] |
Molecular Structure
The fundamental structure of this compound consists of a pyridine ring brominated at the 5-position, with an N-ethyl carboxamide group at the 3-position.
Caption: 2D Molecular Structure of this compound.
Hypothetical Experimental Protocols
While no specific experimental data for this compound has been found, the following are standard methodologies that would be used for its characterization.
Synthesis and Purification
A plausible synthetic route would involve the amidation of 5-bromonicotinic acid with ethylamine.
Caption: General workflow for the synthesis of this compound.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the chemical environment of the hydrogen atoms, confirming the presence of the ethyl group and the protons on the pyridine ring.
-
¹³C NMR: Would be used to determine the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Would be employed to establish the connectivity between atoms and definitively assign all proton and carbon signals.
-
-
Infrared (IR) Spectroscopy:
-
Would be used to identify characteristic functional groups. Expected peaks would include N-H stretching and bending, C=O (amide I) stretching, and C-Br stretching vibrations.
-
-
Mass Spectrometry (MS):
-
Would be used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass. Fragmentation patterns would help to confirm the structure.
-
-
X-ray Crystallography:
-
If a suitable single crystal can be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
-
Potential Biological Activity
While no biological data exists for this compound, research on related halogenated nicotinamide derivatives suggests potential for various biological activities. These include:
-
Antimicrobial and Antifungal Activity: Many nicotinamide derivatives have been investigated for their efficacy against various bacterial and fungal strains.[2]
-
Enzyme Inhibition: Nicotinamide analogs are known to inhibit various enzymes. For example, some derivatives act as inhibitors of succinate dehydrogenase, which could lead to fungicidal activity.[3]
-
Anti-inflammatory and Cytotoxic Effects: Other nicotinamide derivatives have shown potential as anti-inflammatory agents or have been evaluated for their cytotoxic effects against cancer cell lines.
Further research, including in vitro and in vivo studies, would be necessary to determine if this compound possesses any of these activities.
Conclusion
This compound is a chemical entity for which basic identifying information is available. However, a comprehensive understanding of its molecular structure, properties, and biological function is hampered by the absence of published experimental research. The protocols and potential activities described herein are based on established chemical principles and studies of analogous compounds. Definitive characterization and an in-depth technical guide await dedicated experimental investigation of this molecule.
References
5-Bromo-N-ethylnicotinamide: An Uncharted Mechanism of Action
Despite its availability as a chemical entity, a comprehensive, in-depth understanding of the mechanism of action for 5-Bromo-N-ethylnicotinamide remains largely uncharacterized in publicly available scientific literature. As a derivative of nicotinamide, a form of vitamin B3, its biological activities are presumed to be linked to the vast and complex landscape of NAD+ metabolism. However, specific molecular targets, quantitative biological data, and detailed signaling pathways for this particular compound have not been sufficiently elucidated to construct a detailed technical guide.
Based on its chemical structure, this compound is a halogenated derivative of N-ethylnicotinamide. The nicotinamide moiety is a well-established pharmacophore that interacts with a variety of enzymes central to cellular metabolism and signaling. The presence of a bromine atom at the 5-position and an ethyl group on the amide nitrogen introduces modifications that could potentially alter its binding affinity, selectivity, and pharmacokinetic properties compared to its parent compound, nicotinamide.
Plausible, Yet Unconfirmed, Biological Targets
Drawing parallels from structurally related nicotinamide derivatives, several key enzyme families emerge as plausible, albeit unconfirmed, targets for this compound. These include:
-
Poly(ADP-ribose) Polymerases (PARPs): Nicotinamide is a known inhibitor of PARP enzymes, which play a critical role in DNA repair and cell death pathways. It is conceivable that this compound could also exhibit inhibitory activity against PARPs. The bromination and N-ethylation may influence its potency and selectivity towards different PARP isoforms.
-
Sirtuins (SIRTs): These NAD+-dependent deacetylases are key regulators of metabolism, inflammation, and aging. Nicotinamide acts as a feedback inhibitor of sirtuins. This compound might function as a modulator of sirtuin activity, although the specific nature of this interaction (inhibition or activation) would require experimental validation.
-
Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is a critical target for modulating cellular NAD+ levels. While some nicotinamide analogs can affect this pathway, it is unknown if this compound interacts with NAMPT.
-
Other NAD+-utilizing Enzymes: The nicotinamide core structure is recognized by a wide range of enzymes. Therefore, other potential targets could include CD38 and other ADP-ribosyl cyclases.
The Path Forward: A Need for Experimental Characterization
To delineate the precise mechanism of action of this compound, a systematic and rigorous experimental approach is necessary. The following experimental workflows would be essential to move from hypothetical targets to a validated mechanism of action.
Initial Target Screening and Validation
A logical first step would involve screening this compound against a panel of known nicotinamide-binding proteins to identify potential primary targets.
Caption: A generalized workflow for the initial identification of molecular targets for this compound.
Elucidating Downstream Cellular Effects
Following the identification of primary molecular targets, subsequent cell-based assays would be crucial to understand the functional consequences of this interaction within a biological context.
Caption: A conceptual workflow for investigating the cellular effects of this compound after target identification.
Conclusion
5-Bromo-N-ethylnicotinamide biological activity
An In-depth Technical Guide on the Biological Activity of 5-Bromo-N-ethylnicotinamide and Related Nicotinamide Derivatives
Introduction
This compound is a synthetic derivative of nicotinamide, a form of vitamin B3. The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical cofactor for enzymes involved in a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling. Consequently, synthetic derivatives of nicotinamide are of significant interest to researchers and drug development professionals for their potential to modulate the activity of NAD+-dependent enzymes and other biological targets.
This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon data from structurally related compounds to infer its likely mechanisms of action and therapeutic potential. Due to the limited publicly available data specifically for this compound, this document synthesizes information from analogous nicotinamide derivatives to present a thorough analysis for researchers.
Potential Biological Targets and Mechanisms of Action
The biological activity of nicotinamide derivatives can be largely attributed to their interaction with several key protein families. The addition of a bromine atom at the 5-position and an ethyl group on the amide nitrogen of the nicotinamide core can influence the molecule's potency, membrane permeability, and metabolic stability.[1]
Enzyme Inhibition
Nicotinamide derivatives are well-known for their ability to inhibit NAD+-utilizing enzymes. This inhibition often occurs through competitive binding at the NAD+ binding site.
-
Poly(ADP-ribose) Polymerases (PARPs): These enzymes are crucial for DNA repair and cell survival.[1] Many PARP inhibitors, which have been successfully developed as anti-cancer agents, are based on the nicotinamide scaffold.[1]
-
Sirtuins: This family of NAD+-dependent deacetylases regulates a wide range of cellular processes, including gene expression, metabolism, and aging.[1] Modulation of sirtuin activity by nicotinamide derivatives is a key area of research for age-related and metabolic diseases.[1]
-
Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the methylation of nicotinamide and has been implicated in metabolic diseases and cancer.[1] Nicotinamide derivatives can act as inhibitors of NNMT.[1]
-
Nicotinamidases: These enzymes hydrolyze nicotinamide and are potential targets for antimicrobial agents.[2]
Receptor Modulation
-
5-HT3 Receptor: The 5-HT3 receptor, a ligand-gated ion channel, has been identified as a potential target for nicotinamide-based compounds.[1]
-
α2-Adrenoceptor: Structurally related compounds, such as 5-Bromo-N-[4,5-dihydro-1H-imidazol-2-yl]-6-quinoxalinamine (UK14304), are known selective α2-adrenoceptor agonists.[2]
Kinase Inhibition
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A structurally similar compound, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, has demonstrated potent inhibitory activity against EGFR tyrosine kinase, suggesting a potential anti-cancer application.[3]
-
Translational and Transcriptional Kinases: Nicotinamide-based compounds have been developed as potent inhibitors of kinases involved in translation and transcription, such as MNK1/2 and p70S6K, showing efficacy in various cancer cell lines.
Quantitative Biological Data
| Compound | Target/Assay | Activity (IC50) | Reference |
| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | EGFR Tyrosine Kinase | 0.09 µM | [3] |
| 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | MCF-7 cancer cell line proliferation | 0.07 µM | [3] |
| Unspecified Nicotinamide Derivative | Caki-1 (renal cancer) cell growth | ~200 nM | [4] |
| Unspecified Nicotinamide Derivative | MDA-MB-231 (breast cancer) cell growth | ~200 nM | [4] |
Signaling Pathways
The following diagram illustrates a potential signaling pathway that could be modulated by a nicotinamide derivative acting as a PARP inhibitor.
Caption: Potential mechanism of action of this compound as a PARP inhibitor.
Experimental Workflows and Protocols
The following sections detail a general workflow for screening the biological activity of a novel compound like this compound and provide a sample protocol for a common enzymatic assay.
General Experimental Workflow
Caption: A generalized experimental workflow for drug discovery.
Detailed Experimental Protocol: PARP Inhibition Assay
This protocol describes a representative method for assessing the inhibitory activity of a compound against PARP1.
Objective: To determine the IC50 value of this compound for the inhibition of PARP1 activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Stop buffer (e.g., 1 M H2SO4)
-
96-well microplate, high-binding capacity
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with histones overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Olaparib).
-
Enzyme Reaction: Add the PARP1 enzyme to each well, followed by the test compound dilutions. Incubate for 15 minutes at room temperature.
-
Initiation of PARylation: Add biotinylated NAD+ to each well to start the reaction. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add Streptavidin-HRP and incubate for 1 hour at room temperature. Wash the plate again. Add the HRP substrate and incubate until color develops.
-
Measurement: Stop the reaction with the stop buffer and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
While direct biological activity data for this compound is limited, its structural similarity to other biologically active nicotinamide derivatives suggests it holds significant potential as a modulator of key cellular targets. The nicotinamide core is a versatile scaffold for the development of inhibitors for enzymes such as PARPs and sirtuins, as well as for modulators of various receptors and kinases. Further investigation through systematic screening, as outlined in the experimental workflow, is warranted to fully elucidate the therapeutic potential of this compound. The provided protocols offer a starting point for researchers to explore the biological activities of this compound and similar molecules in the pursuit of novel therapeutics.
References
- 1. 5-bromo-N-ethyl-2-methoxynicotinamide | 1315544-54-7 | Benchchem [benchchem.com]
- 2. Buy 5-Bromo-N-methylnicotinamide (EVT-360730) | 153435-68-8 [evitachem.com]
- 3. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide-based Compounds as Potent Inhibitors of Translational- and Transcriptional-related Kinases - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]
Potential Biological Targets of 5-Bromo-N-ethylnicotinamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-N-ethylnicotinamide is a halogenated derivative of nicotinamide, a vital component of the coenzyme nicotinamide adenine dinucleotide (NAD+). While direct experimental data on the biological targets of this compound are limited, its structural similarity to other well-characterized nicotinamide analogs provides a strong basis for hypothesizing its potential interactions within biological systems. This technical guide consolidates information on the likely targets of this compound by examining the established activities of related compounds. The primary putative targets include nicotinamidase, the G-protein coupled receptor 109A (GPR109A), nicotinamide N-methyltransferase (NNMT), and the organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs). This document provides a comprehensive overview of these potential targets, including detailed experimental protocols to facilitate the investigation of this compound's pharmacological profile, and presents available quantitative data for analogous compounds to serve as a benchmark for future studies.
Introduction
This compound belongs to the pyridine family of heterocyclic compounds. The presence of a bromine atom at the 5-position of the pyridine ring and an ethyl group on the amide nitrogen suggests that its biological activity may be modulated compared to its parent compound, nicotinamide. Bromination can alter the compound's electrophilicity and lipophilicity, potentially influencing its binding affinity and cellular permeability. The N-ethyl group can also affect its interaction with enzyme active sites and transporters. This guide explores the most probable biological targets for this compound based on the activities of structurally related molecules.
Putative Biological Targets and Mechanisms of Action
Nicotinamidase (PNC)
Nicotinamidases are enzymes that catalyze the hydrolysis of nicotinamide to nicotinic acid and ammonia, a key step in the NAD+ salvage pathway.[1] Inhibition of nicotinamidase can lead to an increase in intracellular nicotinamide levels, which can have various physiological effects. The observation that 5-substituted nicotinamides can be excellent substrates, and correspondingly, 5-substituted nicotinaldehydes are potent inhibitors of nicotinamidases, strongly suggests that this compound may act as an inhibitor of this enzyme class.[2]
Quantitative Data for Nicotinamidase Inhibitors
| Compound | Enzyme Source | Ki (µM) | Inhibition Type |
| Nicotinaldehyde | S. cerevisiae | 0.94 | Competitive |
| Nicotinaldehyde | M. tuberculosis | 0.29 | Competitive |
| 5-O-methylnicotinaldehyde | Various | Potent Inhibitor | Not specified |
| 5-methylnicotinaldehyde | Various | Potent Inhibitor | Not specified |
| 5-bromonicotinaldehyde | Various | Potent Inhibitor | Not specified |
| Nicotinic Acid | S. cerevisiae | 120 | Competitive |
| NMN | Yeast | 65 | Competitive |
| NAD+ | Yeast | 700 (apparent) | Competitive |
This table presents data for analogous compounds to provide a reference for potential inhibitory activity of this compound.
Experimental Protocol: Coupled Enzymatic Assay for Nicotinamidase Activity
This assay continuously monitors nicotinamidase activity by coupling the production of ammonia to the consumption of NADH by glutamate dehydrogenase (GDH).[1][2]
Materials:
-
Recombinant or purified nicotinamidase
-
Nicotinamide (substrate)
-
This compound (test inhibitor)
-
α-ketoglutarate
-
NADH
-
Glutamate Dehydrogenase (GDH)
-
HEPES or Phosphate buffer (pH 7.5)
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing HEPES buffer, α-ketoglutarate, NADH, and GDH.
-
Add varying concentrations of the substrate, nicotinamide.
-
For inhibition studies, add a range of concentrations of this compound.
-
Initiate the reaction by adding a fixed concentration of nicotinamidase.
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C for 8-10 minutes. The rate of NADH oxidation is proportional to the rate of ammonia production by nicotinamidase.
-
Calculate enzyme activity using the molar extinction coefficient of NADH (ε340 = 6220 M-1cm-1).[1]
-
For inhibition studies, determine the IC50 and subsequently the Ki value by performing the assay at various substrate and inhibitor concentrations.
Figure 1: Workflow of the coupled enzymatic assay for nicotinamidase.
G-Protein Coupled Receptor 109A (GPR109A)
GPR109A, also known as the niacin receptor, is a Gi/o-coupled receptor highly expressed in adipocytes and immune cells.[3] Activation of GPR109A by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is responsible for the anti-lipolytic effects of niacin.[4] 5-Bromonicotinic acid is a known agonist of GPR109A, suggesting that this compound may also interact with this receptor, potentially as an agonist, antagonist, or allosteric modulator.[3]
Quantitative Data for GPR109A Ligands
| Compound | Assay Type | Cell Line | EC50 / Ki (µM) |
| Nicotinic Acid | [3H]Nicotinic Acid Binding | HEK293-GPR109A | Ki ~ 0.3 |
| Nicotinic Acid | cAMP Inhibition | CHO-GPR109A | EC50 ~ 1 |
| 5-Bromonicotinic Acid | Not specified | Not specified | Potent Agonist |
This table provides reference data for known GPR109A agonists.
Experimental Protocol: GPR109A Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the GPR109A receptor, allowing for the determination of its binding affinity (Ki).[4]
Materials:
-
HEK293 or CHO cells stably expressing human GPR109A
-
Cell culture and membrane preparation reagents
-
[3H]Nicotinic acid (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare cell membranes from the GPR109A-expressing cell line.
-
In a 96-well plate, incubate a fixed amount of cell membranes with a constant concentration of [3H]nicotinic acid.
-
Add a range of concentrations of the unlabeled test compound, this compound. Include wells for total binding (no competitor) and non-specific binding (excess of unlabeled nicotinic acid).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates membrane-bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Figure 2: GPR109A G-protein dependent signaling pathway.
Nicotinamide N-Methyltransferase (NNMT)
NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor.[5] Overexpression of NNMT has been linked to various diseases, including cancer and metabolic disorders, making it a potential therapeutic target.[6][7] Given that this compound is a nicotinamide analog, it could act as a substrate or an inhibitor of NNMT.
Quantitative Data for NNMT Inhibitors
| Compound | Assay Type | IC50 (µM) |
| Sinefungin | UHP-HILIC-QTOF-MS | Low micromolar |
| S-adenosyl-L-homocysteine | UHP-HILIC-QTOF-MS | Low micromolar |
| 5-amino-1-methylquinoline | Fluorescence-based | Not specified |
| 6-methoxynicotinamide | Fluorescence-based | Not specified |
This table presents data for known NNMT inhibitors to provide context for potential activity.
Experimental Protocol: UHP-HILIC-QTOF-MS based NNMT Activity Assay
This highly sensitive assay allows for the rapid separation and quantification of the reaction product, N-methylnicotinamide (or its analog).[5]
Materials:
-
Recombinant human NNMT
-
Nicotinamide (or this compound as a potential substrate)
-
S-adenosyl-L-methionine (SAM)
-
This compound (as a potential inhibitor)
-
Reaction buffer (e.g., phosphate buffer, pH 7.5)
-
Acetonitrile
-
Formic acid
-
UHP-HILIC column
-
QTOF mass spectrometer
Procedure:
-
Prepare a reaction mixture containing NNMT, SAM, and the substrate (nicotinamide) in the reaction buffer.
-
For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.
-
Incubate the reaction at 37°C for a specified time.
-
Quench the reaction by adding an equal volume of acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by UHP-HILIC-QTOF-MS.
-
Separate the substrate and product using a HILIC column with a gradient of acetonitrile and water with formic acid.
-
Detect and quantify the product based on its accurate mass and retention time.
-
Calculate reaction rates and, for inhibition studies, determine the IC50 value.
Figure 3: Experimental workflow for the NNMT activity assay.
Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion Proteins (MATEs)
OCTs are responsible for the uptake of organic cations from the blood into cells, particularly in the kidney and liver, while MATEs mediate their efflux from cells into the urine or bile.[8] N-methylnicotinamide is an endogenous substrate for both OCT2 and MATE1/2-K.[9] Due to its structural similarity, this compound may also be a substrate or inhibitor of these transporters, potentially impacting the pharmacokinetics of other cationic drugs.
Quantitative Data for OCT/MATE Substrates
| Compound | Transporter | Km (µM) |
| N-methylnicotinamide | MATE1 | 301 |
| N-methylnicotinamide | MATE2-K | 422 |
| N-methylnicotinamide | OCT2 | 318 |
| N-methylnicotinamide | Human kidney brush border membrane vesicles | 360 |
This table provides Km values for the related endogenous substrate N-methylnicotinamide.
Experimental Protocol: Transporter Interaction Assay in Transfected Cells
This assay utilizes cell lines overexpressing a specific transporter (e.g., OCT2 or MATE1) to determine if a test compound is a substrate or inhibitor.[10]
Materials:
-
HEK293 or other suitable host cells
-
HEK293 cells stably transfected with human OCT2 or MATE1
-
A known radiolabeled substrate of the transporter (e.g., [14C]metformin or [3H]N-methylnicotinamide)
-
This compound (test compound)
-
Uptake buffer
-
Lysis buffer
-
Scintillation counter and fluid
Procedure:
-
Seed the transfected and non-transfected (control) cells in 24-well plates and grow to confluence.
-
Wash the cells with uptake buffer.
-
To test for inhibition, pre-incubate the cells with various concentrations of this compound.
-
Add the radiolabeled substrate (at a concentration near its Km) to the wells and incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Calculate the transporter-specific uptake by subtracting the uptake in control cells from that in transfected cells.
-
Determine the IC50 value for inhibition. To determine if the compound is a substrate, a direct uptake study using a radiolabeled version of this compound would be required.
Figure 4: Vectorial transport of cationic drugs by OCT2 and MATE1.
Conclusion
While direct evidence is pending, the structural characteristics of this compound strongly suggest its potential interaction with several key biological targets, including nicotinamidase, GPR109A, NNMT, and OCT/MATE transporters. The information and protocols provided in this guide offer a robust framework for the systematic investigation of this compound's pharmacological profile. Elucidating the specific interactions of this compound with these targets will be crucial for understanding its potential therapeutic applications and off-target effects. The provided quantitative data for analogous compounds will serve as a valuable benchmark for these future investigations. Researchers are encouraged to employ the described methodologies to build a comprehensive biological activity profile for this compound.
References
- 1. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting OCT2/MATEs‐Mediated Drug Interactions in Healthy Volunteers and Patients with Chronic Kidney Disease: Insights from Extended Clearance Concept, Endogenous Biomarkers, and In Vitro Inhibition Studies (Perspectives from the International Transporter Consortium) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-methylnicotinamide is an endogenous probe for evaluation of drug-drug interactions involving multidrug and toxin extrusions (MATE1 and MATE2-K) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human multidrug and toxin extrusion 1 (MATE1/SLC47A1) transporter: functional characterization, interaction with OCT2 (SLC22A2), and single nucleotide polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-N-ethylnicotinamide: A Technical Overview of Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-N-ethylnicotinamide is a halogenated derivative of nicotinamide. This technical guide synthesizes the currently available, though limited, public information regarding its physicochemical properties, with a focus on solubility and stability. Due to a scarcity of specific experimental data for this compound in peer-reviewed literature, this document also outlines general methodologies for the assessment of these key parameters in early-stage drug development. This guide is intended to provide a foundational understanding for researchers and professionals working with this and similar chemical entities.
Physicochemical Properties
Publicly accessible data on this compound is largely confined to basic chemical identifiers and calculated physical properties. The following table summarizes the available information. It is critical to note that properties such as density, boiling point, and flash point are often calculated and may not reflect experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| CAS Number | 173999-48-9 | [2] |
| Appearance | White to off-white solid | [3] |
| Density (Calculated) | 1.471 g/cm³ | [1] |
| Boiling Point (Calculated) | 343.92 °C at 760 mmHg | [1] |
| Flash Point (Calculated) | 161.798 °C | [1] |
| pKa (Predicted) | 14.07 ± 0.46 | [3] |
Solubility Profile
General Experimental Protocol for Solubility Assessment
A standard method for determining the thermodynamic solubility of a compound involves the shake-flask method, followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
A panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
An excess amount of this compound is added to a vial containing a known volume of the test solvent.
-
The vials are sealed and agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solid.
-
An aliquot of the supernatant is carefully removed and clarified, usually by centrifugation or filtration, to remove any suspended particles.
-
The concentration of the dissolved compound in the clarified supernatant is then determined using a validated analytical method, most commonly HPLC.
-
A calibration curve of the compound is prepared to accurately quantify the concentration in the sample.
Stability Profile
Detailed stability data for this compound is not present in the available literature. For the analogous compound, 5-Bromo-N-methylnicotinamide, it is stated to be generally stable under normal laboratory conditions but may be susceptible to decomposition in strongly acidic or basic environments.[4] Forced degradation studies are crucial to identify potential degradation pathways and to develop stability-indicating analytical methods.
General Experimental Protocol for Forced Degradation Studies
Forced degradation, or stress testing, is essential to understand the intrinsic stability of a drug substance. It involves subjecting the compound to conditions more severe than accelerated stability testing.
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acidic Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Basic Hydrolysis: The compound is treated with a base (e.g., 0.1 N NaOH) at room and elevated temperatures.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The compound is subjected to high temperatures in a solid state.
-
Photostability: The compound is exposed to light of a specified wavelength and intensity.
Analytical Procedure:
-
Samples are taken at various time points from each stress condition.
-
The stressed samples are analyzed by a suitable analytical technique, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
The goal is to separate the parent compound from any degradation products. The chromatographic conditions (e.g., mobile phase, column, flow rate) are optimized to achieve this separation.
-
Mass balance is calculated to ensure that all degradation products are accounted for.
Visualizations
As no specific signaling pathways involving this compound have been identified, a generalized workflow for assessing the solubility and stability of a research compound is presented below.
Caption: General workflow for solubility and stability assessment of a new chemical entity.
Conclusion
While this compound is commercially available, there is a notable lack of comprehensive, publicly available data regarding its solubility and stability. The information that is accessible is primarily limited to basic physical and chemical properties, many of which are calculated. For researchers and drug development professionals, this necessitates empirical determination of these critical parameters. The general experimental protocols outlined in this guide for solubility and stability assessment provide a starting point for such investigations. Future work should focus on generating and publishing robust experimental data for this compound to facilitate its potential applications in medicinal chemistry and broader scientific research.
References
An In-depth Technical Guide to 5-Bromo-N-ethylnicotinamide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 5-Bromo-N-ethylnicotinamide, a halogenated derivative of the essential vitamin B3, nicotinamide. While specific biological data for this particular compound is limited in publicly accessible literature, this document consolidates the available information on its synthesis and places it within the broader historical and scientific context of nicotinamide and its analogs. This guide details the historical significance of nicotinamide in nutritional science, the rationale for the chemical modification of its structure, and a detailed experimental protocol for the synthesis of this compound. Furthermore, it explores the potential pharmacological pathways, such as the GPR109A signaling cascade, that related nicotinic acid derivatives are known to modulate. The absence of robust biological data for this compound itself highlights a significant knowledge gap and underscores the potential for future research into its unique pharmacological properties.
Introduction: The Legacy of Nicotinamide
The story of this compound is intrinsically linked to the history of its parent molecule, nicotinamide. The discovery of nicotinamide, a form of vitamin B3, was a pivotal moment in the history of nutrition and medicine. Its journey began with the investigation of pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, which was rampant in the early 20th century. Through meticulous research, it was established that pellagra was not an infectious disease but a nutritional deficiency. In 1937, Conrad Elvehjem identified nicotinic acid and its amide, nicotinamide, as the dietary factors capable of curing pellagra.
This discovery spurred extensive research into the biological roles of nicotinamide, leading to the understanding of its critical function as a component of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are central to cellular metabolism, participating in a vast array of redox reactions essential for energy production, DNA repair, and cell signaling.
The therapeutic potential of nicotinamide and its derivatives has been a subject of continuous investigation. The core structure of nicotinamide has been systematically modified by medicinal chemists to modulate its physicochemical properties and biological activity. The introduction of a halogen, such as bromine, at the 5-position of the pyridine ring, and the N-alkylation of the amide group are common strategies to enhance potency, selectivity, and pharmacokinetic profiles. This compound emerges from this legacy of chemical exploration, representing a targeted modification of a fundamental biological molecule.
Synthesis of this compound
While the initial discovery and purpose for the synthesis of this compound are not well-documented in peer-reviewed literature, a detailed method for its preparation is provided in the patent literature. The following experimental protocol is adapted from patent US20060116519A1, which describes a robust method for its synthesis.
Experimental Protocol: Synthesis from 5-Bromonicotinic Acid
This synthesis involves the conversion of 5-bromonicotinic acid to its corresponding amide via an activated intermediate.
Materials:
-
5-Bromonicotinic acid
-
Tetrahydrofuran (THF)
-
1,1'-Carbonyldiimidazole (CDI)
-
Ethylamine solution (in THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Activation of Carboxylic Acid: 5-Bromonicotinic acid (1 equivalent) is dissolved in anhydrous THF and cooled to 0°C.
-
1,1'-Carbonyldiimidazole (1.1 equivalents) is added portion-wise to the solution.
-
The reaction mixture is allowed to warm to ambient temperature and stirred for 2 hours to form the acylimidazolide intermediate.
-
Amidation: The reaction mixture is cooled to -10°C.
-
A solution of ethylamine in THF (2 equivalents) is added dropwise over 20 minutes, ensuring the temperature is maintained below 15°C.
-
The reaction is then allowed to warm to ambient temperature and stirred overnight.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure until a solid precipitate forms.
-
The solid is collected by filtration, washed with a suitable solvent (e.g., cold THF or diethyl ether), and dried to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Synthesis Workflow
The synthesis of this compound can be visualized as a two-step process: the activation of the carboxylic acid and the subsequent amidation.
In-Depth Technical Guide: Spectroscopic and Methodological Analysis of 5-Bromo-N-ethylnicotinamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the chemical compound 5-Bromo-N-ethylnicotinamide. While direct, experimentally-verified spectral data for this specific molecule is not widely available in public databases, this document presents a robust, predictive analysis based on established principles of organic spectroscopy and data from closely related structural analogs. The information herein is designed to serve as a valuable resource for the synthesis, characterization, and application of this compound in a research and development setting.
Compound: this compound CAS Number: 173999-48-9 Molecular Formula: C₈H₉BrN₂O Molecular Weight: 229.07 g/mol
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the compound's structure, taking into account the electronic effects of the bromine substituent and the ethylamide group on the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
| ~8.80 | d | 1H | Pyridine H-2 |
| ~8.45 | dd | 1H | Pyridine H-6 |
| ~8.10 | t | 1H | Pyridine H-4 |
| ~6.50 | br s | 1H | N-H |
| ~3.45 | q | 2H | -CH₂- |
| ~1.25 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Provisional Assignment |
| ~165.0 | C=O |
| ~151.0 | Pyridine C-2 |
| ~148.0 | Pyridine C-6 |
| ~139.0 | Pyridine C-4 |
| ~131.0 | Pyridine C-3 |
| ~121.0 | Pyridine C-5 |
| ~35.0 | -CH₂- |
| ~15.0 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2970, ~2880 | Weak | Aliphatic C-H Stretch |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1590, ~1550 | Medium | C=C & C=N Stretch (Pyridine Ring) |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1020 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 229/231 | High | [M]⁺ (Characteristic isotopic pattern for Br) |
| 200/202 | Medium | [M - C₂H₅]⁺ |
| 184/186 | High | [M - NHC₂H₅]⁺ (5-Bromonicotinoyl cation) |
| 156/158 | Medium | [M - CONHC₂H₅]⁺ |
| 105 | Low | [184/186 - Br]⁺ |
| 76 | Medium | Pyridine fragment |
Experimental Protocols
The following protocols are generalized procedures for the synthesis and spectroscopic analysis of this compound, reflecting standard laboratory practices for this class of compounds.
Synthesis of this compound
A common and effective method for the synthesis of this compound is a two-step process starting from 5-bromonicotinic acid.
dot
An In-depth Technical Guide to 5-Bromo-N-ethylnicotinamide (CAS: 173999-48-9)
Disclaimer: Publicly available scientific literature lacks in-depth studies on the biological activity, mechanism of action, and therapeutic potential of 5-Bromo-N-ethylnicotinamide. This guide is based on the limited information available, primarily from chemical databases and general knowledge of related nicotinamide derivatives.
Introduction
This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. Its chemical structure, characterized by a pyridine ring with a bromo substituent at the 5-position and an N-ethyl carboxamide group at the 3-position, suggests its potential as a scaffold in medicinal chemistry and drug discovery. While specific biological data for this compound is scarce, the broader class of nicotinamide derivatives has been extensively investigated for a range of biological activities. These activities often stem from their ability to interact with enzymes that utilize nicotinamide adenine dinucleotide (NAD) or related cofactors.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. These properties are primarily derived from computational models and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 173999-48-9 | Chemical Supplier Catalogs |
| Molecular Formula | C₈H₉BrN₂O | Chemical Supplier Catalogs |
| Molecular Weight | 229.07 g/mol | Chemical Supplier Catalogs |
| Calculated Density | 1.471 g/cm³ | Computational Prediction |
| Calculated Boiling Point | 343.9 °C at 760 mmHg | Computational Prediction |
| Calculated Flash Point | 161.8 °C | Computational Prediction |
| Appearance | White to off-white solid (typical) | General Information |
Synthesis
A generalized workflow for such a synthesis is depicted below.
Caption: Generalized synthetic workflow for this compound.
Potential Biological Activity and Areas for Investigation
Although no specific biological activity has been reported for this compound, the nicotinamide scaffold is a common feature in many biologically active molecules. Research on related nicotinamide derivatives has shown activities in several areas, suggesting potential avenues for investigation for this compound.
-
Enzyme Inhibition: Nicotinamide derivatives are known to inhibit various enzymes, including sirtuins, PARPs (poly(ADP-ribose) polymerases), and other NAD+-dependent enzymes. The bromo- and N-ethyl- substitutions on the nicotinamide core of this compound would modulate its electronic and steric properties, potentially leading to novel inhibitory activities.
-
Fungicidal Activity: Several studies have demonstrated the potential of nicotinamide derivatives as antifungal agents. The mechanism often involves the disruption of fungal metabolic pathways.
-
Drug Discovery Scaffold: The structure of this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a handle for further chemical modifications through cross-coupling reactions.
The logical relationship for investigating the potential of this compound is outlined below.
Caption: Logical workflow for the investigation of this compound.
Conclusion and Future Directions
This compound is a chemical compound with a structure that suggests potential for biological activity, yet it remains largely unexplored in the scientific literature. The information available is currently limited to its basic chemical properties and its availability as a research chemical.
For researchers, scientists, and drug development professionals, this compound represents an opportunity for novel discovery. Future research should focus on:
-
Systematic Biological Screening: Evaluating the compound against a wide range of biological targets to identify potential therapeutic areas.
-
Enzymatic and Cellular Assays: Characterizing its mechanism of action at the molecular and cellular levels.
-
Structural Biology: Determining its binding mode to any identified protein targets.
-
Medicinal Chemistry: Synthesizing analogs to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.
Until such studies are conducted and published, the full potential of this compound will remain unknown. This guide serves as a starting point, summarizing the current state of knowledge and highlighting the significant opportunities for future research.
Methodological & Application
Application Notes and Protocols for 5-Bromo-N-ethylnicotinamide: In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-ethylnicotinamide is a nicotinamide analog that, based on its structural similarity to known inhibitors, is postulated to be an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] This pathway is a critical source of NAD+, a coenzyme essential for numerous cellular processes, including redox reactions, DNA repair, and signaling.[1][3] Cancer cells, with their high metabolic demands, are often highly dependent on the NAD+ salvage pathway, making NAMPT a compelling target for anticancer drug discovery.[1][4]
These application notes provide detailed protocols for the in vitro evaluation of this compound as a potential NAMPT inhibitor. The described assays will enable researchers to characterize its enzymatic inhibition, cellular activity, and mechanism of action.
Postulated Signaling Pathway
The primary mechanism of action for NAMPT inhibitors is the disruption of the NAD+ salvage pathway. Inhibition of NAMPT leads to the depletion of intracellular NAD+, which in turn triggers a cascade of events including metabolic stress, reduced activity of NAD+-dependent enzymes (e.g., PARPs and sirtuins), and ultimately, apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Ethylnicotinamide|High-Quality Research Chemical [benchchem.com]
- 4. Preclinical models of nicotinamide phosphoribosyltransferase inhibitor-mediated hematotoxicity and mitigation by co-treatment with nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 5-Bromo-N-ethylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-ethylnicotinamide is a synthetic derivative of the nicotinamide scaffold, a core structure in numerous biologically active molecules. Nicotinamide and its derivatives are fundamental to cellular metabolism, primarily as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical cofactor for enzymes involved in cellular respiration, energy metabolism, and redox reactions. Furthermore, NAD+ is a substrate for key enzyme families that are prominent drug targets, including Poly(ADP-ribose) Polymerases (PARPs), sirtuins, and CD38/CD157.[1] The structural modifications present in this compound, specifically the bromine atom at the 5-position and the N-ethyl group, are anticipated to modulate its biological activity, potency, and membrane permeability compared to nicotinamide.[1]
These application notes provide a comprehensive guide for researchers interested in investigating the cellular effects of this compound. The following sections detail potential mechanisms of action, protocols for relevant cell-based assays, and a framework for data presentation.
Potential Mechanism of Action and Signaling Pathways
Based on the activities of related nicotinamide derivatives, this compound may exert its cellular effects through several mechanisms:
-
Modulation of NAD+ Metabolism: As a nicotinamide analog, it could influence the cellular NAD+ pool, potentially serving as a precursor or inhibiting enzymes involved in NAD+ synthesis or consumption.
-
Enzyme Inhibition: The compound may act as an inhibitor of NAD+-dependent enzymes. The nicotinamide core is known to be mimicked by inhibitors of PARPs, which are crucial for DNA repair and cell survival, and sirtuins, a family of deacetylases that regulate gene expression, metabolism, and aging.[1]
-
Receptor Modulation: It may interact with various cellular receptors, influencing downstream signaling pathways.
The potential signaling pathways that could be affected by this compound are depicted below:
Experimental Protocols
A general workflow for characterizing the cellular effects of this compound is outlined below.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range at which this compound affects cell viability.
Materials:
-
Selected cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 1 hour at room temperature to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Proliferation Assay (EdU Incorporation)
This assay measures the effect of the compound on DNA synthesis, a marker of cell proliferation.
Materials:
-
Click-iT™ EdU Cell Proliferation Kit (e.g., from Thermo Fisher Scientific)
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat cells with various concentrations of this compound for the desired time.
-
Add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to the culture medium and incubate for 2 hours.
-
Harvest and fix the cells according to the manufacturer's protocol.
-
Permeabilize the cells.
-
Perform the Click-iT® reaction to label the incorporated EdU with a fluorescent azide.
-
Analyze the cells by flow cytometry or fluorescence microscopy to determine the percentage of EdU-positive cells.[2]
Cellular NAD+ Level Assay
This protocol quantifies changes in the intracellular NAD+ concentration upon treatment with the compound.
Materials:
-
NAD/NADH Assay Kit (e.g., from Abcam or Promega)
-
Selected cell line
-
This compound
-
PBS
-
Lysis buffer provided with the kit
Protocol:
-
Seed cells in a 96-well plate and treat with this compound for the desired duration.
-
Wash the cells with cold PBS.
-
Lyse the cells using the provided lysis buffer.
-
Follow the manufacturer's instructions for the enzymatic cycling reaction that leads to the formation of a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the NAD+ concentration based on a standard curve.
PARP Activity Assay (Cell-Based)
This assay measures the activity of PARP enzymes within the cell.
Materials:
-
HT Universal Colorimetric PARP Assay Kit (e.g., from Trevigen)
-
Selected cell line
-
This compound
-
A DNA-damaging agent (e.g., H₂O₂) to induce PARP activity (as a positive control)
Protocol:
-
Culture cells and treat with this compound.
-
Induce DNA damage to stimulate PARP activity, if necessary.
-
Lyse the cells and transfer the lysate to the assay plate coated with histones.
-
Allow the PARP in the lysate to add poly(ADP-ribose) (PAR) chains to the histones.
-
Detect the PAR chains using an anti-PAR antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric substrate and measure the absorbance.
-
A decrease in absorbance in treated cells compared to the control indicates PARP inhibition.
Data Presentation
Quantitative data from the described assays should be summarized in a clear and concise table to facilitate comparison.
| Assay Type | Cell Line | Compound Concentration | Result (Mean ± SD) | Parameter |
| Cell Viability (MTT) | HeLa | 1 µM | 98.2 ± 4.5% | IC₅₀ > 100 µM |
| 10 µM | 95.1 ± 5.2% | |||
| 100 µM | 80.7 ± 6.1% | |||
| Cell Proliferation (EdU) | HeLa | 10 µM | 75.3 ± 8.9% of control | EC₅₀ = 25 µM |
| NAD+ Levels | A549 | 10 µM | 120.5 ± 10.2% of control | - |
| PARP Activity | A549 | 10 µM | 45.6 ± 7.3% of control | IC₅₀ = 8.5 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The provided protocols and guidelines offer a robust framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its effects on cell viability, proliferation, NAD+ metabolism, and the activity of key enzymes like PARPs, researchers can elucidate its mechanism of action and potential as a therapeutic agent. It is recommended to adapt and optimize these general protocols for specific cell lines and experimental conditions.
References
Application Notes and Protocols for 5-Bromo-N-ethylnicotinamide in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-ethylnicotinamide is a synthetic derivative of nicotinamide, a form of vitamin B3. Nicotinamide and its analogs are known to modulate the activity of several key enzyme families, playing crucial roles in cellular metabolism, signaling, and DNA repair. The introduction of a bromine atom at the 5-position and an ethyl group on the amide nitrogen of the nicotinamide scaffold can significantly alter the compound's physicochemical properties and its interaction with target enzymes. These modifications offer the potential for developing more potent and selective enzyme inhibitors for research and therapeutic applications.
This document provides detailed application notes and experimental protocols for the use of this compound in studying the inhibition of three major classes of enzymes: Poly(ADP-ribose) polymerases (PARPs), Sirtuins (SIRTs), and Nicotinamidases. Additionally, a protocol for assessing its potential activity on the G-protein coupled receptor 109A (GPR109A) is included, given that nicotinic acid, a related compound, is a known agonist.
Disclaimer: As of the date of this document, specific quantitative data (e.g., IC50, Ki) for the interaction of this compound with the enzymes discussed below is not extensively available in the public domain. The provided data tables include values for related nicotinamide analogs to serve as a reference point for experimental design. The protocols are intended as templates to be adapted and optimized by researchers for the specific experimental conditions and goals.
Potential Applications and Target Enzyme Families
This compound, as a nicotinamide analog, is a promising candidate for investigating the following enzyme families:
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are critical for DNA repair and genomic stability. Nicotinamide is a known inhibitor of PARP activity, and synthetic analogs are being explored as anticancer agents.[1]
-
Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging. Nicotinamide is a well-characterized pan-sirtuin inhibitor.
-
Nicotinamidases: These enzymes catalyze the hydrolysis of nicotinamide to nicotinic acid, a key step in the NAD+ salvage pathway in many organisms. Inhibitors of nicotinamidase are of interest as potential antimicrobial agents.[2]
-
G-protein Coupled Receptor 109A (GPR109A): Also known as the nicotinic acid receptor, GPR109A is activated by nicotinic acid and mediates its lipid-lowering effects.[3] While nicotinamide is not an agonist, modifications to the nicotinamide structure could potentially lead to GPR109A activation.
Data Presentation: Inhibitory Activities of Related Compounds
The following tables summarize the inhibitory activities of nicotinamide and related compounds against the target enzyme families. This data can be used as a starting point for designing dose-response experiments with this compound.
Table 1: Inhibition of Poly(ADP-ribose) Polymerases (PARPs) by Nicotinamide Analogs
| Compound | Enzyme | Assay Type | IC50 / Ki | Reference |
| Nicotinamide | PARP1 | In vitro activity | IC50: ~30 µM | [4] |
| 3-Aminobenzamide | PARP1 | In vitro activity | IC50: ~30 µM | [4] |
| Olaparib | PARP1 | In vitro activity | IC50: ~5 nM | [5] |
| Rucaparib | PARP1 | In vitro activity | IC50: ~1.4 nM | [5] |
| Talazoparib | PARP1 | In vitro activity | IC50: ~0.57 nM | [5] |
Table 2: Inhibition of Sirtuins (SIRTs) by Nicotinamide
| Compound | Enzyme | Assay Type | IC50 | Reference |
| Nicotinamide | SIRT1 | In vitro activity | ~50-100 µM | [6] |
| Nicotinamide | SIRT2 | In vitro activity | ~50 µM | [7] |
| Nicotinamide | SIRT3 | In vitro activity | ~100 µM | [7] |
Table 3: Inhibition of Nicotinamidases by Various Inhibitors
| Compound | Enzyme Source | Assay Type | Ki | Reference |
| Nicotinic Acid | S. cerevisiae | In vitro activity | 120 µM | [2] |
| Nicotinaldehyde | S. cerevisiae | In vitro activity | 940 nM | [2] |
| 3-Acetylpyridine | S. cerevisiae | In vitro activity | 460 µM | [8] |
Table 4: Activation of GPR109A by Nicotinic Acid
| Compound | Receptor | Assay Type | EC50 | Reference |
| Nicotinic Acid | Human GPR109A | cAMP accumulation | ~1 µM | [3] |
Experimental Protocols
Protocol 1: In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on PARP1 activity. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
This compound
-
Nicotinamide (positive control)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for nicotinamide as a positive control.
-
Reaction Setup:
-
To the wells of a histone-coated 96-well plate, add 50 µL of PARP assay buffer.
-
Add 10 µL of activated DNA to each well.
-
Add 10 µL of the test compound or control at various concentrations.
-
Add 20 µL of recombinant human PARP1 enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 10 µL of biotinylated NAD+ to each well to start the PARP reaction.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the wells three times with 200 µL of wash buffer.
-
Detection:
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times with 200 µL of wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until a blue color develops (typically 15-30 minutes).
-
Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Sirtuin (SIRT1) Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to measure the inhibition of SIRT1 by this compound. The assay is based on the deacetylation of a fluorogenic peptide substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 peptide substrate (e.g., from a commercial kit)
-
NAD+
-
This compound
-
Nicotinamide (positive control)
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound and nicotinamide in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
50 µL of SIRT1 assay buffer
-
10 µL of NAD+ solution
-
10 µL of the test compound or control at various concentrations
-
20 µL of recombinant human SIRT1 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic SIRT1 substrate to each well to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Signal Development: Add 50 µL of the developer solution to each well. This will stop the enzymatic reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Nicotinamidase Inhibition Assay (Coupled Enzyme Assay)
This protocol describes a continuous coupled enzyme assay to measure the inhibition of nicotinamidase. The production of ammonia from nicotinamide hydrolysis is coupled to the consumption of NADH by glutamate dehydrogenase (GDH).
Materials:
-
Nicotinamidase enzyme (e.g., from S. cerevisiae)
-
Nicotinamide (substrate)
-
This compound
-
Nicotinaldehyde (positive control inhibitor)
-
α-ketoglutarate
-
NADH
-
Glutamate dehydrogenase (GDH)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.3)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound and nicotinaldehyde in a suitable solvent.
-
Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing:
-
Assay buffer
-
α-ketoglutarate (final concentration 1 mM)
-
NADH (final concentration 250 µM)
-
GDH (1.5 units per 100 µL)
-
Nicotinamide (at a concentration near its Km value)
-
Test compound or control at various concentrations
-
-
Reaction Initiation: Initiate the reaction by adding the nicotinamidase enzyme.
-
Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH consumption is proportional to the rate of nicotinamidase activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (nicotinamide) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Protocol 4: GPR109A Activation Assay (cAMP Measurement)
This protocol describes a cell-based assay to determine if this compound can activate GPR109A by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
Nicotinic acid (positive control agonist)
-
Forskolin
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the GPR109A-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and nicotinic acid.
-
Remove the cell culture medium and replace it with a stimulation buffer (e.g., HBSS).
-
Add the test compound or control at various concentrations to the cells.
-
-
Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the forskolin-only control.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Conclusion
This compound holds promise as a tool compound for studying the roles of PARPs, sirtuins, and nicotinamidases in various biological processes. The provided protocols offer a comprehensive framework for researchers to initiate the characterization of its inhibitory or activatory potential against these important enzyme targets. Due to the limited availability of specific data for this compound, careful experimental design, including the use of appropriate controls and dose-response studies, is crucial for obtaining reliable and meaningful results. The insights gained from such studies will contribute to a better understanding of the structure-activity relationships of nicotinamide analogs and may guide the development of novel therapeutic agents.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Kinetic Isotope Effect Studies of Nicotinamidase (Pnc1) from S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application of 5-Bromo-N-ethylnicotinamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-ethylnicotinamide is a halogenated derivative of nicotinamide, a class of compounds with significant interest in medicinal chemistry. While specific research on the N-ethyl derivative is limited in publicly available literature, its structural similarity to other 5-brominated nicotinamide analogs, such as 5-bromo-N-methylnicotinamide and 5-bromonicotinic acid, suggests a high potential for diverse biological activities.[1][2][3] The presence of a bromine atom at the 5-position of the pyridine ring provides a handle for further chemical modification, making it a valuable scaffold in drug discovery.[4] This document outlines potential applications, hypothesized mechanisms of action, and detailed experimental protocols to guide researchers in exploring the therapeutic potential of this compound.
Potential Therapeutic Applications
Based on the activities of structurally related compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Oncology: As an inhibitor of enzymes like poly(ADP-ribose) polymerase (PARP) or various kinases, which are crucial targets in cancer therapy.[3]
-
Infectious Diseases: By targeting microbial enzymes such as nicotinamidases, it could serve as a novel antimicrobial agent.[1]
-
Metabolic Disorders: Through potential modulation of receptors like GPR109A, which is involved in lipid metabolism.[2]
-
Neurodegenerative Diseases: By influencing pathways involved in cellular energy and stress responses, similar to other nicotinamide derivatives.
Hypothesized Mechanism of Action: GPR109A Signaling
One plausible mechanism of action for this compound, extrapolated from the known activity of 5-bromonicotinic acid, is the modulation of the G-protein coupled receptor 109A (GPR109A).[2] Activation of this receptor can initiate two distinct signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.
References
Experimental design for 5-Bromo-N-ethylnicotinamide studies
Application Notes: 5-Bromo-N-ethylnicotinamide
Introduction
This compound is a brominated derivative of N-ethylnicotinamide, a synthetic analog of the endogenous metabolite N-methylnicotinamide (MNA).[1] As a member of the nicotinamide family, it holds potential for investigation in various therapeutic areas, including oncology and metabolic diseases. Nicotinamide derivatives have been explored for their roles as enzyme inhibitors and modulators of cellular metabolism.[2][3] This document provides a detailed experimental design for researchers and drug development professionals to study the biological activities of this compound.
Potential Therapeutic Applications
Based on the activities of structurally related nicotinamide derivatives, this compound is a candidate for investigation in the following areas:
-
Oncology: As a potential inhibitor of key signaling pathways in cancer progression. For instance, some nicotinamide derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4]
-
Metabolic Disorders: Due to its structural similarity to nicotinamide, a precursor of NAD+, this compound may influence cellular NAD+ levels and the activity of NAD+-dependent enzymes like sirtuins.[5]
-
Infectious Diseases: Certain nicotinamide analogs have demonstrated antimicrobial or antifungal properties, for example, through the inhibition of enzymes like succinate dehydrogenase (SDH).[3]
Experimental Protocols
Herein, we provide detailed protocols for the initial characterization of this compound's biological effects.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Read the absorbance at 570 nm using a microplate reader.[2][5]
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on VEGFR-2 kinase activity.
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The level of phosphorylation can be quantified using various methods, such as radioactivity, fluorescence, or luminescence.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
This compound
-
Positive control inhibitor (e.g., Sorafenib)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Compound Addition: Add this compound at various concentrations. Include wells for a positive control (Sorafenib) and a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This often involves measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Read the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3: Cellular NAD+ Level Measurement
Objective: To determine the effect of this compound on intracellular NAD+ levels.
Principle: This protocol describes a colorimetric or fluorometric assay to measure the total amount of NAD+ in cell lysates. The assay involves an enzyme cycling reaction in which NAD+ is reduced to NADH, which then reacts with a probe to generate a measurable signal.
Materials:
-
Cells of interest
-
This compound
-
NAD+/NADH Extraction Buffer
-
NAD+/NADH Assay Kit (containing NAD cycling enzyme, cycling buffer, and detection probe)
-
96-well plates
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Cell Lysis and Extraction: Harvest the cells and extract NAD+ and NADH using the appropriate extraction buffer from the kit. This typically involves a differential extraction method to separate NAD+ from NADH.[6][7]
-
Assay Reaction: In a 96-well plate, add the cell extract to the reaction mixture containing the NAD cycling enzyme and the detection probe.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.[6]
-
Signal Measurement: Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Standard Curve: Generate a standard curve using known concentrations of NAD+.
Data Analysis:
Calculate the concentration of NAD+ in the samples by interpolating from the standard curve. Normalize the NAD+ levels to the total protein concentration of the cell lysate.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | This compound IC₅₀ (µM) | Sorafenib IC₅₀ (µM) |
| HCT-116 | 8.2 | 9.3 |
| HepG2 | 10.5 | 7.4 |
| Vero (non-cancerous) | >100 | >100 |
Data are presented as the mean of three independent experiments.
Table 2: In Vitro Kinase Inhibition by this compound
| Kinase | This compound IC₅₀ (nM) | Sorafenib IC₅₀ (nM) |
| VEGFR-2 | 85.6 | 53.7 |
Data are presented as the mean of three independent experiments.
Table 3: Effect of this compound on Cellular NAD+ Levels
| Treatment Group | Concentration (µM) | Relative NAD+ Level (%) |
| Control | 0 | 100 ± 5.2 |
| This compound | 1 | 115 ± 6.8 |
| This compound | 10 | 132 ± 8.1 |
| This compound | 100 | 145 ± 9.3 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Caption: General experimental workflow for drug discovery.
Caption: Logical flow of the experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. In vitro kinase assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Measurement of NAD+/NADH ratio [bio-protocol.org]
Application Notes and Protocols for 5-Bromo-N-ethylnicotinamide in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-ethylnicotinamide is a synthetic compound belonging to the nicotinamide family of molecules. Nicotinamide and its derivatives are central to cellular metabolism, primarily as components of the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical cofactor in redox reactions and a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes such as DNA repair, gene expression, and calcium signaling.[1][2][3] Due to the central role of NAD+ metabolism in pathophysiology, enzymes involved in its synthesis and consumption are attractive targets for drug discovery.
One such class of enzymes is the nicotinamidases, which catalyze the hydrolysis of nicotinamide to nicotinic acid, a key step in the NAD+ salvage pathway.[3] These enzymes are found in various pathogens but are absent in humans, making them a promising target for the development of novel antimicrobial agents. While direct high-throughput screening (HTS) data for this compound is not extensively documented, its structural similarity to known nicotinamidase inhibitors, such as 5-bromo-nicotinaldehyde, suggests its potential as a modulator of this enzyme class.[4]
These application notes provide a framework for utilizing this compound in HTS campaigns, with a focus on the discovery of nicotinamidase inhibitors. The protocols and data presented are based on established methodologies for structurally related compounds and serve as a guide for researchers to design and execute their screening experiments.
Potential Applications in High-Throughput Screening
Based on the known activities of structurally similar nicotinamide analogs, this compound is a promising candidate for HTS campaigns targeting:
-
Nicotinamidase Inhibition: As a primary application, this compound can be screened for its ability to inhibit bacterial or fungal nicotinamidases, which are crucial for the viability of many pathogenic microorganisms.
-
Modulation of NAD+-dependent Enzymes: Given its core nicotinamide structure, it may also be investigated for its effects on other NAD+-dependent enzymes like sirtuins or PARPs, which are implicated in cancer, metabolic disorders, and aging.[5]
-
Antiparasitic Activity: Phenotypic screens against various parasitic organisms can be employed to identify potential antiparasitic effects, as disruption of essential metabolic pathways is a common mechanism of action for such agents.[6]
Data Presentation
The following table summarizes the inhibitory activity of a structurally related compound, 5-bromo-nicotinaldehyde, against nicotinamidase. This data can serve as a benchmark for evaluating the potential potency of this compound.
| Compound | Target Enzyme | Substrate | Ki (μM) | Reference |
| 5-bromo-nicotinaldehyde | PolyNic (a novel nicotinamidase) | Nicotinamide (NAM) | 0.72 | |
| 5-bromo-nicotinaldehyde | PolyNic (a novel nicotinamidase) | Pyrazinamide (PZA) | 0.07 | [4] |
Signaling Pathway
The NAD+ salvage pathway is a critical metabolic route for the regeneration of NAD+ from its degradation product, nicotinamide. Nicotinamidases play a key role in this pathway in many organisms. Inhibition of nicotinamidase would disrupt the recycling of nicotinamide, leading to a depletion of the NAD+ pool and subsequent cellular dysfunction.
Caption: NAD+ Salvage Pathway and potential inhibition by this compound.
Experimental Protocols
The following protocols are adapted from established methods for high-throughput screening of nicotinamidase inhibitors and can be applied to the evaluation of this compound.
Protocol 1: Whole-Cell High-Throughput Screening for Nicotinamidase Inhibitors
This protocol is based on a colorimetric assay that detects the product of the nicotinamidase reaction.[4]
Objective: To identify inhibitors of nicotinamidase in a whole-cell format.
Principle: In this assay, cells expressing the target nicotinamidase are incubated with a substrate (e.g., pyrazinamide, PZA). The enzymatic reaction produces pyrazinoic acid, which can be detected by the addition of ammonium ferrous sulfate, resulting in a color change. Inhibitors of the enzyme will prevent this color change.
Experimental Workflow:
Caption: High-throughput screening workflow for nicotinamidase inhibitors.
Materials and Reagents:
-
E. coli strain expressing the target nicotinamidase (e.g., from a pathogenic bacterium).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
384-well microplates.
-
This compound stock solution in DMSO.
-
Positive control inhibitor (e.g., nicotinaldehyde).[4]
-
Negative control (DMSO).
-
Pyrazinamide (PZA) solution (20 mM).
-
Ammonium ferrous sulfate (AFS) solution (1%).
Procedure:
-
Compound Plating: Prepare a 384-well plate containing serial dilutions of this compound. Include wells with positive and negative controls.
-
Cell Culture: Grow the E. coli strain expressing the nicotinamidase in LB medium overnight at 37°C.
-
Assay Initiation: Dilute the overnight culture and add it to each well of the compound plate.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1 hour) to allow for compound uptake and interaction with the enzyme.
-
Detection: Add a mixture of PZA and AFS solution to each well.
-
Readout: Incubate the plate at 37°C for 1 hour and measure the absorbance at a suitable wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Wells containing active inhibitors will show a lower absorbance compared to the negative control. Calculate the percent inhibition for each concentration of the test compound.
Protocol 2: In Vitro Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency (e.g., IC50 or Ki) of this compound against a purified nicotinamidase.
Principle: This assay measures the activity of the purified enzyme by monitoring the consumption of the substrate, nicotinamide (NAM), or the formation of the product, nicotinic acid. The rate of the reaction is measured in the presence and absence of the inhibitor.
Experimental Workflow:
Caption: In vitro workflow for determining enzyme inhibition kinetics.
Materials and Reagents:
-
Purified nicotinamidase enzyme.
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.3).[4]
-
Nicotinamide (NAM) substrate solution.
-
This compound stock solution in DMSO.
-
Detection system (e.g., HPLC with UV detector or a coupled enzyme assay system).
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, purified enzyme, and varying concentrations of this compound. Include appropriate controls.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Start the reaction by adding the NAM substrate to all wells.
-
Kinetic Measurement: Monitor the reaction progress over time by measuring the change in substrate or product concentration. This can be done continuously using a spectrophotometric coupled assay or by taking time points and analyzing them by HPLC.
-
Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Plot the velocities against the inhibitor concentration and fit the data to an appropriate model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.
Conclusion
This compound represents a valuable chemical scaffold for exploration in high-throughput screening campaigns, particularly for the discovery of novel inhibitors of nicotinamidases. The provided application notes and protocols, though based on the activity of a closely related analog, offer a robust starting point for researchers to investigate the biological activities of this compound. Through systematic screening and further characterization, the therapeutic potential of this compound and its derivatives can be effectively evaluated.
References
- 1. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Whole-Cell High-Throughput Functional Screening for Identification of New Nicotinamidases/Pyrazinamidases in Metagenomic/Polygenomic Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-bromo-N-ethyl-2-methoxynicotinamide | 1315544-54-7 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 5-Bromo-N-ethylnicotinamide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-Bromo-N-ethylnicotinamide in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and other research applications requiring precise measurement of this compound.
Introduction
This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. As a structural analogue of nicotinamide, it is a compound of interest for researchers in drug discovery and metabolic studies. The development of a robust and reliable analytical method is crucial for accurately quantifying its concentration in biological matrices to support pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for an LC-MS/MS method tailored for the specific and sensitive quantification of this compound in human plasma.
Experimental Protocols
Chemicals and Reagents
-
This compound (CAS: 173999-48-9) reference standard.[1]
-
5-Bromo-N-ethyl(d5)nicotinamide as an internal standard (IS).[2]
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Human plasma (sourced from a certified vendor).
Instrumentation
The analysis is performed on a UHPLC system coupled to a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Method Workflow
The overall workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow from sample preparation to final quantification.
Detailed Protocols
2.4.1 Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS), 5-Bromo-N-ethyl(d5)nicotinamide, in methanol.
-
Calibration Standards: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare working standards. Spike these into blank human plasma to create calibration standards with a concentration range of 1 - 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 500 ng/mL).
-
Add 180 µL of ice-cold acetonitrile to precipitate proteins.[3][4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
2.4.2 Liquid Chromatography Conditions A rapid and efficient separation is achieved using the following conditions.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 5 minutes |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
2.4.3 Mass Spectrometry Conditions The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The specific MRM transitions are optimized for the analyte and internal standard. The presence of a bromine atom results in a characteristic isotopic pattern ([M] and [M+2]) of nearly equal intensity, which can be used for confirmation.[5]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 2: Optimized MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound | 230.0 | 184.0 | 80 | 35 |
| 5-Bromo-N-ethyl(d5)nicotinamide (IS) | 235.0 | 184.0 | 80 | 35 |
Note: Precursor ions correspond to the [M+H]+ form. The m/z value represents the monoisotopic mass for the ⁷⁹Br isotope.
Method Validation and Performance
The method was validated according to established bioanalytical guidelines, assessing selectivity, linearity, precision, accuracy, and recovery.
Linearity and Sensitivity
The method demonstrated excellent linearity over the tested concentration range.
Table 3: Calibration Curve Summary
| Parameter | Result |
| Calibration Range | 1.0 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quant. (LLOQ) | 1.0 ng/mL |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels (n=6).
Table 4: Summary of Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 3.0 | ≤ 8.5% | 94.5% - 106.2% | ≤ 9.1% | 96.1% - 104.8% |
| Medium | 300.0 | ≤ 6.2% | 97.8% - 103.5% | ≤ 7.5% | 98.2% - 102.9% |
| High | 1500.0 | ≤ 5.8% | 98.1% - 101.7% | ≤ 6.9% | 98.5% - 101.2% |
Acceptance criteria: Precision (%RSD) ≤ 15% and Accuracy within 85-115% of the nominal value.
Analyte-Metabolism Context
While the specific metabolic pathway of this compound is not detailed, its structural similarity to nicotinamide places it within the broader context of the NAD+ metabolome. Nicotinamide is a critical precursor for nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for cellular redox reactions.
References
- 1. This compound | 173999-48-9 [chemicalbook.com]
- 2. 5-Bromo-N-ethyl (d5)nicotinamide | C8H9BrN2O | CID 165111877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Bromo-N-ethylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and potential applications of 5-Bromo-N-ethylnicotinamide. The information is intended to ensure laboratory safety and proper use of this compound in a research environment.
Section 1: Compound Information
This compound is a halogenated pyridine derivative containing an N-alkylated amide group. This chemical structure makes it a compound of interest in medicinal chemistry and organic synthesis. The bromine atom at the 5-position can serve as a site for further functionalization, while the N-ethyl group can influence its physicochemical properties and biological activity.[1]
1.1: Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling and use in experimental setups.
| Property | Value | Source |
| CAS Number | 173999-48-9 | [2][3][4] |
| Molecular Formula | C₈H₉BrN₂O | [3][4] |
| Molecular Weight | 229.07 g/mol | [3][4] |
| Density (calculated) | 1.471 g/cm³ | [3] |
| Boiling Point (calculated) | 343.92°C at 760 mmHg | [3] |
| Flash Point (calculated) | 161.798°C | [3] |
| Refractive Index (calculated) | 1.559 | [3] |
| Topological Polar Surface Area (TPSA) | 41.99 Ų | [4] |
| logP (calculated) | 1.5938 | [4] |
Section 2: Safety, Handling, and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
2.1: Safety Precautions and Personal Protective Equipment (PPE)
This compound should be handled in a well-ventilated area.[5][6] It is crucial to avoid the formation of dust and aerosols.[6]
Hazard Statements:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear impervious, flame-retardant clothing and chemical-impermeable gloves.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
2.2: Storage Procedures
Store the container tightly closed in a dry, well-ventilated place.[6] For long-term storage, a temperature of 4°C is recommended.[4]
2.3: Accidental Release and First Aid Measures
Accidental Release: In case of a spill, prevent further leakage if it is safe to do so.[5] Do not let the chemical enter drains.[5] Collect the spillage and arrange for disposal in suitable, closed containers.[5] Use spark-proof tools and explosion-proof equipment.[5]
First Aid:
-
After Inhalation: Move the person into fresh air.
-
After Skin Contact: Immediately wash off with soap and plenty of water.[5]
-
After Eye Contact: Rinse with pure water for at least 15 minutes.[5]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting.[5]
In all cases of exposure, consult a doctor.[5]
Section 3: Experimental Protocols
While specific detailed experimental protocols for this compound are not widely available in the public domain, its structural features suggest its use in synthetic chemistry. Below is a generalized workflow for a potential application in a cross-coupling reaction, a common synthetic route for such compounds.
3.1: General Workflow for a Suzuki Cross-Coupling Reaction
This protocol outlines a general procedure for using this compound as a substrate in a Suzuki cross-coupling reaction to introduce a new carbon-carbon bond at the bromine position.
Section 4: Potential Signaling Pathway Interactions
The structural similarity of nicotinamide derivatives to endogenous molecules suggests they may interact with various biological pathways. While specific pathways for this compound are not yet elucidated, a hypothetical interaction based on related compounds could involve enzymes that utilize nicotinamide as a substrate.
4.1: Hypothetical Inhibition of a Nicotinamide-Utilizing Enzyme
This diagram illustrates a hypothetical mechanism where a nicotinamide derivative, such as this compound, acts as a competitive inhibitor of an enzyme that would normally process nicotinamide.
Section 5: Conclusion
This compound is a valuable research chemical with potential applications in synthetic chemistry and drug discovery. Adherence to the safety and handling procedures outlined in this document is paramount for ensuring a safe laboratory environment. The provided experimental workflow and hypothetical pathway are intended to serve as a starting point for researchers working with this compound. Further investigation is needed to fully characterize its biological activities and potential therapeutic applications.
References
5-Bromo-N-ethylnicotinamide: A Versatile Precursor in Modern Organic Synthesis for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-ethylnicotinamide is a valuable heterocyclic building block in organic synthesis, particularly for applications in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a bromine atom and an N-ethylcarboxamide group, offers two key points for chemical modification. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties. The N-ethylnicotinamide core is a recognized pharmacophore, notably as a mimic of the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), the substrate for enzymes like poly(ADP-ribose) polymerases (PARPs). This makes this compound an attractive starting material for the synthesis of enzyme inhibitors and other biologically active molecules.
These application notes provide an overview of the utility of this compound in several key cross-coupling reactions and its potential application in the synthesis of PARP inhibitors, a class of targeted cancer therapeutics. Detailed experimental protocols for analogous reactions are provided as a starting point for synthetic endeavors.
Key Applications in Organic Synthesis
This compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery. These reactions enable the construction of complex molecular architectures from simple, readily available starting materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.
General Reaction Scheme:
dot
Caption: A typical experimental workflow for the solution-phase Suzuki-Miyaura coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid Derivatives [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |
Note: These conditions are for the closely related 5-bromonicotinic acid and serve as a good starting point for the optimization of reactions with this compound.
Detailed Experimental Protocol (Analogous to 5-Bromonicotinic Acid) [1]
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., DMF) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-N-ethylnicotinamide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction is invaluable for synthesizing arylamines from aryl halides and primary or secondary amines. Using this compound, this method allows for the introduction of a wide variety of amino groups at the 5-position.
General Reaction Scheme:
dot
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromoindole [4]
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 18 | 95 |
| 2 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 88 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.4) | Toluene | 80 | 20 | 92 |
Note: These conditions for 5-bromoindole can be adapted for this compound, though optimization may be necessary.
Detailed Experimental Protocol (Analogous to 5-Bromoindole) [4]
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XPhos).
-
Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu). Add the anhydrous solvent (e.g., toluene) via syringe. Finally, add the amine (1.2-2.0 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing. Then, heat the mixture to the desired temperature (e.g., 80-110 °C) using a preheated oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride if a strong base was used. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are important structural motifs in many pharmaceuticals and functional materials. For this compound, this reaction enables the introduction of various alkyne functionalities.
General Reaction Scheme:
dot
Caption: A general experimental workflow for the Sonogashira coupling reaction.
Table 3: Representative Conditions for Sonogashira Coupling of 5-Bromoindole [5]
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High |
Note: These conditions for 5-bromoindole provide a useful starting point for reactions with this compound.
Detailed Experimental Protocol (Analogous to 5-Bromoindole) [5]
-
Reaction Setup: In a flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2.0 equiv.) via syringe. Add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 80 °C) for the required time.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair.[6] PARP inhibitors are a class of targeted therapies that have shown significant efficacy in treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[7] This therapeutic strategy is based on the concept of synthetic lethality.
The nicotinamide moiety is a key pharmacophore in the design of PARP inhibitors, as it mimics the nicotinamide portion of the natural substrate, NAD+.[7] Therefore, this compound serves as an excellent precursor for the synthesis of novel PARP inhibitors. The bromine atom allows for the introduction of various cyclic and aromatic structures through cross-coupling reactions, which can be designed to interact with other regions of the PARP active site to enhance potency and selectivity.
dot
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
This compound is a highly versatile and valuable precursor for the synthesis of a wide range of complex organic molecules. Its utility in key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allows for the efficient construction of diverse molecular libraries for drug discovery. Furthermore, its inherent nicotinamide scaffold makes it a particularly attractive starting material for the development of targeted therapeutics such as PARP inhibitors. The protocols and data presented here for analogous compounds provide a solid foundation for researchers to explore the full potential of this compound in their synthetic and medicinal chemistry programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Bromo-N-ethylnicotinamide Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of 5-Bromo-N-ethylnicotinamide in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: For a novel compound like this compound, where published data is scarce, a broad range of concentrations should be tested initially. A common starting point for small molecules is to perform a dose-response experiment with concentrations spanning several orders of magnitude, for example, from 1 nM to 100 µM.[1] This initial screen will help identify an effective concentration range for your specific cell line and assay.
Q2: How can I determine the optimal concentration of this compound for my specific cell line and experiment?
A2: The optimal concentration is often determined by identifying the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value from a dose-response curve. This involves treating your cells with a serial dilution of the compound and measuring a relevant biological endpoint (e.g., cell viability, proliferation, or a specific biomarker). The goal is to find a concentration that elicits the desired effect without causing significant, unintended cytotoxicity.
Q3: What is the best solvent to use for dissolving this compound?
A3: Most small molecule compounds are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[3] Always run a vehicle control (medium with the same concentration of DMSO as the treated wells) to account for any effects of the solvent.[3]
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific biological question and the mechanism of action of the compound. For acute effects, a shorter incubation of a few hours may be sufficient. For chronic effects or to assess long-term viability, treatment times of 24, 48, or 72 hours are common. It is advisable to perform a time-course experiment to determine the ideal treatment duration for your experimental goals.
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound, even at high concentrations.
-
Possible Cause: The compound may have low potency in your chosen cell line, or it may have degraded.
-
Solution:
-
Verify Compound Integrity: Ensure the compound has been stored correctly, typically at -20°C, and has not undergone multiple freeze-thaw cycles.[2][4]
-
Check Solubility: Visually inspect your stock solution and the final dilutions in the culture medium for any precipitation.
-
Extend Incubation Time: The compound may require a longer treatment duration to elicit a response.
-
Consider a Different Cell Line: The target of this compound may not be present or may be expressed at low levels in your current cell line.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected biological changes.
-
Problem 2: I am observing high levels of cell death, even at low concentrations.
-
Possible Cause: The compound may be highly cytotoxic to your cell line, or there may be an issue with the compound's purity or the experimental setup.
-
Solution:
-
Perform a Cytotoxicity Assay: Use an assay like MTT, XTT, or a trypan blue exclusion assay to determine the cytotoxic concentration range.
-
Lower the Concentration Range: Based on the cytotoxicity data, shift your experimental concentrations to a lower, non-toxic range.
-
Check for Contamination: Microbial contamination can cause widespread cell death.[5] Visually inspect your cultures under a microscope and check for turbidity or a sudden pH change in the medium.[5]
-
Vehicle Control Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing the observed cell death.[3]
-
Problem 3: My experimental results are not reproducible.
-
Possible Cause: Inconsistent experimental technique, variability in cell culture conditions, or issues with the compound itself can lead to poor reproducibility.
-
Solution:
-
Standardize Protocols: Ensure all experimental steps, including cell seeding density, treatment duration, and assay procedures, are consistent between experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Consistent Pipetting: Use calibrated pipettes and consistent technique to minimize errors in compound dilution and addition.[3]
-
Fresh Compound Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., from 1 nM to 100 µM).
-
Remove the old media from the 96-well plate and add the media containing the different concentrations of the compound. Include wells for vehicle control (DMSO) and untreated cells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Different Cell Lines
| Cell Line | IC50 (µM) after 48h | Max. Tolerated Concentration (µM) |
| Cell Line A | 15.2 | 5 |
| Cell Line B | 45.8 | 20 |
| Cell Line C | 5.1 | 1 |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: Workflow for determining the optimal concentration of a new compound.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
Caption: Troubleshooting decision tree for common cell culture issues.
References
Troubleshooting 5-Bromo-N-ethylnicotinamide solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 5-Bromo-N-ethylnicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What could be the cause?
This phenomenon, often termed "solvent shocking," is common when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where the compound is less soluble. The abrupt change in solvent polarity causes the compound to crash out of solution.
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
Several strategies can be employed to enhance the aqueous solubility of this compound and prevent precipitation:
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (e.g., 1-10% ethanol or DMSO) in your final aqueous solution can help maintain solubility.
-
pH Adjustment: The pyridine ring in this compound is weakly basic. Adjusting the pH of the aqueous buffer to a slightly acidic range (e.g., pH 5-6) may increase solubility by promoting the formation of a more soluble protonated form.
-
Gentle Heating: Gently warming the solution can increase the solubility of many compounds. However, it is crucial to ensure that the temperature is not high enough to cause degradation.
-
Sonication: Using a sonicator can help to break down smaller particles and aid in the dissolution process.
-
Stepwise Dilution: Instead of a single large dilution, performing a series of smaller, stepwise dilutions of the stock solution into the aqueous buffer can sometimes prevent precipitation.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Problem: The compound does not dissolve in the chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the effective concentration of the compound. |
| Inappropriate solvent choice. | If using an aqueous buffer, prepare a stock solution in an organic solvent like DMSO or ethanol first. |
| Compound is at its solubility limit. | Try gentle heating or sonication to facilitate dissolution. |
Problem: The compound precipitates out of solution after initial dissolution.
| Possible Cause | Suggested Solution |
| Supersaturated solution. | Prepare a fresh solution at a slightly lower concentration. |
| Temperature change. | Ensure the storage temperature is consistent with the experimental temperature to avoid precipitation upon cooling. |
| "Solvent shocking" during dilution. | Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. Consider a stepwise dilution. |
Quantitative Solubility Data for Related Compounds
While specific data for this compound is limited, the following table provides solubility information for the parent compound, nicotinamide, which can serve as a useful reference.
| Compound | Solvent/Buffer | Approximate Solubility |
| Nicotinamide | Ethanol | ~2.5 mg/mL[1] |
| Nicotinamide | DMSO | ~15 mg/mL[1] |
| Nicotinamide | PBS (pH 7.2) | ~10 mg/mL[1] |
| N-(Hydroxymethyl)nicotinamide | DMSO | 55-100 mg/mL |
| N-(Hydroxymethyl)nicotinamide | Cold Water/Alcohol | Sparingly soluble |
| N-(Hydroxymethyl)nicotinamide | Hot Water/Alcohol | Freely soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a specific amount of this compound powder (Molecular Weight: 229.07 g/mol ). For 1 mL of a 10 mM stock solution, weigh 2.29 mg.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the tube until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilution: To minimize precipitation, add the stock solution to the pre-warmed (e.g., 37°C) aqueous buffer dropwise while vigorously vortexing or stirring.
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically below 0.5%) to avoid affecting the experimental system.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, try preparing a working solution with a lower final concentration of this compound or a slightly higher percentage of co-solvent if permissible for the experiment.
-
Sterilization: If required for cell culture applications, sterile-filter the final working solution using a 0.22 µm syringe filter.
Potential Signaling Pathways and Experimental Workflows
Based on the structure of this compound and the known activities of related compounds, it may be involved in several cellular signaling pathways. Nicotinamide and its derivatives are known to influence pathways regulated by enzymes such as Poly (ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT) .[2][3][4]
Below are diagrams illustrating a general troubleshooting workflow for solubility issues and a hypothetical signaling pathway that could be investigated for this compound.
References
Technical Support Center: Synthesis of 5-Bromo-N-ethylnicotinamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 5-Bromo-N-ethylnicotinamide synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and robust method is the amidation of 5-bromonicotinic acid with ethylamine. This is typically a two-step process involving the initial activation of the carboxylic acid group of 5-bromonicotinic acid, followed by the reaction with ethylamine to form the amide bond.
Q2: How is the carboxylic acid of 5-bromonicotinic acid activated for amidation?
A2: The carboxylic acid is commonly converted to a more reactive intermediate. The most frequent methods include:
-
Acyl Chloride Formation: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 5-bromonicotinoyl chloride.[1] Oxalyl chloride is often preferred due to milder reaction conditions and the formation of volatile byproducts, which simplifies workup.
-
Direct Coupling Agents: Employing reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). However, these can lead to the formation of urea byproducts that may be challenging to remove during purification.
Q3: What are the key factors influencing the yield of the reaction?
A3: Several factors can significantly impact the yield:
-
Purity of Starting Materials: Ensure 5-bromonicotinic acid and ethylamine are of high purity and dry.
-
Exclusion of Moisture: The activated intermediates, especially the acyl chloride, are highly sensitive to moisture and can hydrolyze back to the carboxylic acid. All glassware should be oven-dried, and anhydrous solvents should be used.
-
Reaction Temperature: Temperature control is crucial, particularly during the addition of reagents.
-
Choice of Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the acylation reaction without competing with the ethylamine nucleophile.
Q4: Can I purify this compound by recrystallization?
A4: Yes, recrystallization is a common and effective method for purifying the final product.[2] A suitable solvent system needs to be determined experimentally, but mixtures of ethanol and water or other polar organic solvents are often good starting points. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals, which are then isolated by filtration.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of 5-bromonicotinic acid. 2. Hydrolysis of the acyl chloride intermediate. 3. Insufficiently reactive ethylamine (e.g., protonated form). 4. Suboptimal reaction temperature. | 1. Ensure sufficient activating agent (e.g., 1.5-2.0 equivalents of oxalyl chloride) is used. A catalytic amount of DMF can accelerate acyl chloride formation.[5]2. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use a non-nucleophilic base (e.g., triethylamine, 1.2-1.5 equivalents) to scavenge HCl produced.[6]4. Acyl chloride formation can be done at room temperature, but the subsequent amidation is often performed at 0 °C to control the reaction's exothermicity. |
| Presence of Unreacted 5-Bromonicotinic Acid | 1. Inefficient carboxylic acid activation. 2. Premature quenching of the reaction. 3. Hydrolysis of the activated intermediate. | 1. Increase the amount of activating agent or the reaction time for the activation step.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before workup.3. As mentioned above, rigorously exclude water from the reaction. |
| Formation of a White Precipitate (Urea byproduct) | 1. Use of carbodiimide coupling agents (e.g., DCC, EDC). | 1. If possible, switch to the acyl chloride method. If using carbodiimides, the urea byproduct can often be removed by filtration, although some may remain soluble. Purification by column chromatography may be necessary. |
| Difficult Purification | 1. Presence of multiple byproducts. 2. Product is an oil instead of a solid. | 1. Optimize reaction conditions to minimize side reactions. Column chromatography on silica gel is a reliable method for separating the desired product from impurities.2. If the product oils out during recrystallization, try using a different solvent system or a combination of solvents. Purification by column chromatography is also a good alternative. |
Data Presentation
Table 1: Comparison of Expected Yields for Amidation of Substituted Nicotinic Acids
| Starting Material | Activating Agent | Amine | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-6-chloronicotinic acid | Thionyl Chloride | Aniline | - | Chloroform | >80 | [1] |
| 5-Bromo-6-chloronicotinic acid | Thionyl Chloride | 4-Chloroaniline | - | Chloroform | >80 | [1] |
| Substituted nicotinic acid | Oxalyl Chloride/DMF | Substituted thiophen-2-amine | Triethylamine | Dichloromethane | 64-74 | [6] |
| 5-Bromonicotinic acid | Direct Bromination | N/A | N/A | Thionyl Chloride/Bromine | 93 (for the acid) | [7] |
Note: The yields presented are for analogous reactions and may vary for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride Intermediate
This protocol is adapted from established procedures for the synthesis of similar nicotinamides.[5][6]
Part 1: Preparation of 5-Bromonicotinoyl Chloride
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-bromonicotinic acid (5.0 g, 24.75 mmol).
-
Add anhydrous dichloromethane (DCM, 40 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add oxalyl chloride (3.0 mL, 37.13 mmol, 1.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. The reaction mixture should become a clear solution.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride. The resulting crude 5-bromonicotinoyl chloride is a pale yellow solid and should be used immediately in the next step.
Part 2: Amidation with Ethylamine
-
Dissolve the crude 5-bromonicotinoyl chloride in anhydrous dichloromethane (40 mL) under a nitrogen atmosphere and cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, prepare a solution of ethylamine (2.0 M in THF, 14.85 mL, 29.7 mmol, 1.2 eq) and triethylamine (5.2 mL, 37.13 mmol, 1.5 eq) in anhydrous dichloromethane (10 mL).
-
Add the ethylamine/triethylamine solution dropwise to the stirred solution of 5-bromonicotinoyl chloride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the consumption of the acyl chloride.
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
-
The crude this compound can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LabXchange [labxchange.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Preventing degradation of 5-Bromo-N-ethylnicotinamide in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5-Bromo-N-ethylnicotinamide in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: Based on the chemical structure of this compound, a halogenated aromatic amide, the primary degradation pathways are likely to be:
-
Hydrolysis: The amide bond can be susceptible to cleavage under strongly acidic or basic conditions, yielding 5-bromonicotinic acid and ethylamine.
-
Photodegradation: Aromatic bromine compounds can undergo reductive debromination when exposed to light, particularly UV radiation. This would result in the formation of N-ethylnicotinamide.
Q2: What are the ideal storage conditions for this compound solutions?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at or below room temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
pH: Maintain the pH of the solution close to neutral (pH 6-8).
-
Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to remove oxygen, which can sometimes participate in degradation reactions.
Q3: Can I use acidic or basic buffers with this compound?
A3: It is generally recommended to avoid strongly acidic or basic conditions. If your experimental protocol requires a pH outside the neutral range, it is crucial to perform a stability study to determine the rate of degradation under your specific conditions. If a non-neutral pH is necessary, use the mildest possible conditions and prepare the solution fresh before each use.
Q4: How can I detect degradation of my this compound solution?
A4: The most common method for detecting degradation is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products (e.g., 5-bromonicotinic acid and N-ethylnicotinamide). A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution. 2. Perform an HPLC analysis of the old and new stock solutions to check for degradation. 3. Review storage conditions (light exposure, temperature, pH). |
| Appearance of unknown peaks in HPLC analysis. | The new peaks are likely degradation products. | 1. Attempt to identify the degradation products by comparing their retention times with those of potential degradants (5-bromonicotinic acid, N-ethylnicotinamide) or by using mass spectrometry (LC-MS). 2. Adjust solution pH to be closer to neutral. 3. Protect the solution from light. |
| Precipitate forms in the solution upon storage. | The compound may be less soluble at lower temperatures, or a degradation product may be precipitating. | 1. Allow the solution to warm to room temperature and check if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be a degradant. Analyze the supernatant and the dissolved precipitate (if possible) by HPLC. 3. Consider using a different solvent or a co-solvent to improve solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60 °C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), take a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control, by a suitable analytical method, such as HPLC-UV.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation under each condition.
Protocol 2: Solution Stability Study
This protocol is used to determine the stability of this compound under specific experimental conditions.
1. Prepare Test Solutions:
-
Prepare solutions of this compound in the buffers and at the concentrations that will be used in your experiments.
2. Storage Conditions:
-
Store the test solutions under the intended experimental conditions (e.g., specific temperature, lighting).
3. Sample Analysis:
-
At various time points (e.g., 0, 1, 3, 7, and 14 days), analyze the solutions by a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the concentration of this compound remaining at each time point.
-
Determine the rate of degradation and the shelf-life of the solution under the tested conditions.
Data Presentation
Table 1: Example Results from a Forced Degradation Study
| Stress Condition | Incubation Time (hours) | This compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl (60 °C) | 24 | 85.2 | 12.1 (5-bromonicotinic acid) | 2.7 (Other) |
| 0.1 M NaOH (60 °C) | 24 | 78.5 | 18.3 (5-bromonicotinic acid) | 3.2 (Other) |
| 3% H₂O₂ (RT) | 24 | 98.1 | 1.9 | Not Detected |
| Heat (60 °C) | 24 | 99.5 | 0.5 | Not Detected |
| Light (Sunlight) | 24 | 92.3 | 6.8 (N-ethylnicotinamide) | 0.9 (Other) |
Table 2: Example Solution Stability Data (Stored at Room Temperature, Exposed to Light)
| Time (days) | Concentration (mg/mL) | % Remaining |
| 0 | 1.00 | 100 |
| 1 | 0.98 | 98 |
| 3 | 0.95 | 95 |
| 7 | 0.90 | 90 |
| 14 | 0.82 | 82 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent results.
Off-target effects of 5-Bromo-N-ethylnicotinamide in cellular models
Disclaimer: As of December 2025, specific data on the off-target effects of 5-Bromo-N-ethylnicotinamide in cellular models is limited in publicly available scientific literature. This guide provides a framework for troubleshooting and investigation based on the known activities of its parent compound, nicotinamide, and structurally related analogs. Researchers should validate these potential off-target effects for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target and off-target mechanisms of action for this compound?
A1: Based on its structural similarity to nicotinamide and its derivatives, this compound is likely to interact with several cellular pathways.
-
Potential On-Target Activity: As a nicotinamide analog, it may act as an inhibitor of nicotinamidases, enzymes that hydrolyze nicotinamide.[1]
-
Potential Off-Target Pathways:
-
NAD+ Metabolism: It may act as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular respiration and energy production, potentially altering intracellular NAD+ pools.[2][3]
-
Sirtuin Modulation: Nicotinamide is a known inhibitor of sirtuins (e.g., SIRT1), a class of NAD+-dependent deacetylases. This compound may share this activity.[3]
-
PARP Inhibition: Nicotinamide is a weak inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair.[4]
-
Kinase Inhibition: At higher concentrations, nicotinamide derivatives have been shown to inhibit various kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK).[3]
-
GPCR Interaction: Analogs like 5-bromonicotinic acid are known to interact with G-protein coupled receptors like GPR109A (HCA2).[5]
-
Q2: I am observing unexpected cytotoxicity in my cell-based assay. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include high concentrations of the compound, solvent toxicity, or off-target effects on essential cellular pathways.
Q3: How can I determine if the observed cellular effect is due to an off-target interaction?
A3: Differentiating on-target from off-target effects is crucial. A combination of approaches is recommended:
-
Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in cells.
-
Overexpression/Knockdown Studies: Overexpressing the intended target may rescue the cells from the compound's effects, while knocking down the target should mimic the compound's phenotype.
-
Use of Structurally Unrelated Inhibitors: Compare the cellular phenotype induced by this compound with that of a structurally different inhibitor of the same target.
-
Off-Target Profiling: Screen the compound against a panel of common off-targets, such as kinases or GPCRs.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cellular models.
| Observed Problem | Potential Cause | Recommended Action |
| High Variability in Assay Results | Inconsistent cell seeding or cell health. | Ensure a consistent cell seeding density and that cells are in the logarithmic growth phase. Regularly test for mycoplasma contamination.[6] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity.[6] | |
| Compound precipitation. | Check the solubility of this compound in your culture medium. Consider lowering the final concentration or using a different solvent. | |
| Unexpected Cytotoxicity | Solvent (e.g., DMSO) toxicity. | Run a vehicle control with varying concentrations of the solvent to determine its toxicity threshold. Keep the final solvent concentration below 0.5%.[3] |
| Off-target effects on cell viability pathways. | Perform a dose-response curve and a time-course experiment to determine the EC50 and optimal incubation time.[3] | |
| Contamination of cell culture. | Regularly check for microbial or mycoplasma contamination.[6] | |
| Discrepancy Between Biochemical and Cellular Assay Results | Poor cell permeability. | Assess the compound's ability to cross the cell membrane using cell-based target engagement assays. |
| Compound efflux by cellular transporters. | Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored. | |
| Metabolic inactivation of the compound. | Investigate the metabolic stability of this compound in your specific cell line. |
Quantitative Data Summary
The following table summarizes inhibitory activities of nicotinamide and related compounds against potential off-targets. This data can serve as a reference for designing experiments with this compound, though direct testing is required to determine its specific activity.
| Compound | Primary Target | IC50 (Primary Target) | Key Off-Target(s) | IC50/Ki (Off-Target) |
| Nicotinamide (Reference) | PARP1 | 21 µM | SIRT1, SIRT2 | 50-100 µM |
| Olaparib (PARP Inhibitor) | PARP1 | 5 nM | - | >10 µM (most kinases) |
| Rucaparib (PARP Inhibitor) | PARP1 | 1.4 nM | Multiple Kinases | 10-100 nM |
| Talazoparib (PARP Inhibitor) | PARP1 | 0.57 nM | - | >1 µM (most kinases) |
Data for Olaparib, Rucaparib, and Talazoparib are included for comparison as well-characterized inhibitors with known off-target profiles.[4]
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol provides a method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Kinase Inhibition Assay (Generic)
This protocol describes a general method for testing the inhibitory activity of this compound against a specific kinase.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase and the compound dilutions. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate for the optimized reaction time at 30°C.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Use a suitable detection method (e.g., ADP-Glo™, Lance® TR-FRET) to measure kinase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential off-target interactions of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Minimizing batch-to-batch variability of 5-Bromo-N-ethylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize batch-to-batch variability in the synthesis and use of 5-Bromo-N-ethylnicotinamide. Our goal is to ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical steps?
The most common and efficient synthesis of this compound involves a two-step process starting from 5-bromonicotinic acid. The critical steps are the activation of the carboxylic acid and the subsequent amidation.
-
Acyl Chloride Formation: 5-bromonicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive intermediate, 5-bromonicotinoyl chloride. This step is crucial as incomplete conversion can lead to impurities in the final product.
-
Amidation: The 5-bromonicotinoyl chloride is then reacted with ethylamine in the presence of a base to yield this compound. Careful control of temperature and stoichiometry is essential to minimize side reactions.
Q2: What are the potential impurities I should be aware of, and how can I detect them?
Several potential impurities can arise during the synthesis of this compound. The most common ones are:
-
5-Bromonicotinic Acid: Unreacted starting material. It can be detected by HPLC, where it will have a different retention time than the final product, and by ¹H NMR, where the carboxylic acid proton will be visible.
-
N,N'-diethyl-5-bromonicotinamide: A potential byproduct if the ethylamine reacts with the acyl chloride in a 2:1 ratio. This can be identified by mass spectrometry (MS) due to its higher molecular weight.
-
Isomeric Impurities: Depending on the purity of the starting material, other brominated nicotinamide isomers could be present. These are best identified and quantified using a validated HPLC method.
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields in the synthesis of this compound can often be attributed to several factors:
-
Incomplete Acyl Chloride Formation: If the conversion of 5-bromonicotinic acid to its acyl chloride is not complete, the subsequent amidation reaction will be inefficient. Ensure you are using a sufficient excess of the chlorinating agent and allowing for adequate reaction time.
-
Hydrolysis of Acyl Chloride: The acyl chloride intermediate is highly sensitive to moisture. The presence of water in the reaction solvent or on the glassware will lead to the hydrolysis of the acyl chloride back to 5-bromonicotinic acid, reducing the yield of the desired amide. Always use anhydrous solvents and properly dried glassware.
-
Suboptimal Reaction Conditions for Amidation: The temperature and choice of base for the amidation step are critical. Running the reaction at too high a temperature can lead to side reactions, while an inappropriate base may not effectively scavenge the HCl byproduct, thereby hindering the reaction.
Q4: I am observing significant variability in the purity and performance of different batches. What should I investigate?
Batch-to-batch variability is a common challenge in chemical synthesis. A systematic approach to troubleshooting is crucial.[1] Key areas to investigate include:
-
Raw Material Quality: The purity of the starting 5-bromonicotinic acid and ethylamine can significantly impact the final product. Ensure you are using reagents of consistent quality from a reliable supplier.
-
Reaction Parameter Control: Seemingly minor deviations in reaction temperature, stirring speed, and addition rates of reagents can lead to significant differences in the impurity profile and overall yield between batches.[1]
-
Work-up and Purification Procedures: Inconsistent work-up procedures can lead to varying levels of impurities being carried through to the final product. The purification method, whether it be recrystallization or chromatography, must be well-defined and consistently applied.
-
Storage and Handling: this compound should be stored in a cool, dry place away from light to prevent degradation. Improper storage can lead to a decrease in purity over time.
Troubleshooting Guides
Guide 1: Low Yield in Amide Formation
This guide provides a step-by-step approach to troubleshooting low yields in the amidation of 5-bromonicotinoyl chloride with ethylamine.
| Observation | Potential Cause | Recommended Action |
| Low conversion of starting material (5-bromonicotinic acid) | Incomplete formation of the acyl chloride intermediate. | - Increase the equivalents of the chlorinating agent (e.g., thionyl chloride to 1.5-2.0 eq.).- Extend the reaction time for the acyl chloride formation.- Ensure the reaction is performed under anhydrous conditions. |
| Presence of significant amounts of 5-bromonicotinic acid in the final product | Hydrolysis of the acyl chloride intermediate. | - Use anhydrous solvents (e.g., freshly distilled THF or DCM).- Dry all glassware in an oven before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple unidentified byproducts | Side reactions due to incorrect temperature or base. | - Control the temperature of the amidation reaction carefully, typically by adding the acyl chloride solution to the ethylamine solution at 0°C.- Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct. |
Guide 2: Inconsistent Purity Between Batches
This guide helps to identify and address the root causes of inconsistent purity in different batches of this compound.
| Observation | Potential Cause | Recommended Action |
| Variable levels of residual 5-bromonicotinic acid | Inconsistent reaction completion or inefficient purification. | - Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material.- Optimize the purification step. If using recrystallization, ensure the solvent system and cooling rate are consistent. If using chromatography, ensure the loading and elution conditions are standardized. |
| Presence of unknown impurities in some batches | Contamination of reagents or solvents, or inconsistent reaction conditions. | - Test the purity of incoming raw materials.- Ensure all solvents are of high purity and are not contaminated.- Standardize all reaction parameters, including temperature, reaction time, and stirring speed. |
| Discoloration of the final product | Presence of trace impurities or degradation. | - Consider a final purification step with activated carbon to remove colored impurities.- Ensure the product is stored under appropriate conditions (cool, dry, and protected from light). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general laboratory-scale synthesis of this compound from 5-bromonicotinic acid.
Materials:
-
5-Bromonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Ethylamine solution (e.g., 2 M in THF)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation: To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM and cool the solution to 0°C.
-
In a separate flask, dissolve ethylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0°C.
-
Add the solution of 5-bromonicotinoyl chloride dropwise to the ethylamine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Quality Control by HPLC
This protocol outlines a general method for analyzing the purity of this compound by High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Typical Analytical Data for this compound
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~8.9 (s, 1H), ~8.6 (s, 1H), ~8.3 (s, 1H), ~6.2 (br s, 1H, NH), 3.5 (q, 2H), 1.3 (t, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~164, ~151, ~148, ~138, ~132, ~121, ~35, ~15 |
| HPLC Purity | Main Peak Area | >98% |
| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 229.0/231.0 (Isotopic pattern for Br) |
Visualizations
References
Technical Support Center: 5-Bromo-N-ethylnicotinamide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-N-ethylnicotinamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Problem 1: Oiling Out
Your compound precipitates as an oil instead of crystals during recrystallization.
-
Possible Causes:
-
The solution is supersaturated.
-
The cooling process is too rapid.
-
High levels of impurities are depressing the melting point.
-
The chosen solvent is not optimal.
-
-
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help moderate the cooling rate.
-
Solvent Adjustment: Reheat the solution to dissolve the oil and add a small amount of the "good" solvent (in which the compound is more soluble) to slightly increase the total solvent volume.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Seed Crystals: If available, add a single, pure crystal of this compound to the cooled solution to initiate crystallization.
-
Solvent System Re-evaluation: If oiling out persists, a different solvent or a solvent pair may be necessary.
-
Problem 2: Poor or No Crystal Formation
After cooling, very few or no crystals have formed.
-
Possible Causes:
-
Too much solvent was used, and the solution is not saturated.
-
The compound is highly soluble in the chosen solvent even at low temperatures.
-
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again to see if crystals form.
-
Solvent Pair: If using a single solvent, consider a solvent-pair recrystallization. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
Extended Cooling: Leave the solution at a lower temperature (e.g., in a refrigerator or freezer) for an extended period.
-
Problem 3: Low Recovery of Pure Product
The yield of recrystallized this compound is lower than expected.
-
Possible Causes:
-
Excessive solvent was used, leaving a significant amount of the product in the mother liquor.
-
Premature crystallization occurred during a hot filtration step.
-
The crystals were not completely collected during filtration.
-
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Preheat Funnel: When performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing prematurely.
-
Efficient Filtration: Ensure a good seal on the filter flask and wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.
-
Column Chromatography Issues
Problem 1: Poor Separation of Impurities
The desired compound co-elutes with impurities.
-
Possible Causes:
-
The chosen eluent system does not have the right polarity.
-
The column is overloaded with the sample.
-
-
Solutions:
-
Optimize Eluent: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between your product and the impurities. For pyridine derivatives, a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone) is often a good starting point.
-
Gradient Elution: Employ a gradient elution, starting with a lower polarity and gradually increasing it, to improve separation.
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column.
-
Problem 2: Peak Tailing
The compound streaks down the column, leading to broad peaks and poor separation.
-
Possible Causes:
-
The basic nature of the pyridine ring can lead to strong interactions with the acidic silica gel.
-
The compound is not sufficiently soluble in the eluent.
-
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a polymer-based resin, which may have different interactions with your compound.
-
Data Presentation
Table 1: Suggested Solvents for Recrystallization of this compound
| Solvent/Solvent System | Suitability | Notes |
| Ethanol | Good | Often a good starting point for nicotinamide derivatives. |
| Isopropanol | Good | Can provide high-purity crystals. |
| Ethanol/Water | Very Good | A solvent pair that can be fine-tuned for optimal crystallization. |
| Ethyl Acetate/Hexane | Good | Another effective solvent pair for compounds of moderate polarity. |
| Toluene | Fair | May be suitable for cruder material or as the "poor" solvent in a pair. |
Table 2: Typical Purity Assessment of this compound
| Analytical Method | Parameter | Typical Result |
| HPLC | Purity | > 98% |
| ¹H NMR | Conforms to Structure | Yes |
| Mass Spectrometry | [M+H]⁺ | Expected m/z |
| Melting Point | Range | Narrow range (e.g., 1-2°C) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals, for example, by air drying or in a desiccator under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into a column. Pack the silica gel using gentle air pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent as needed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: A workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor crystal formation during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Potential impurities can include unreacted starting materials such as 5-bromonicotinic acid, byproducts from the amide coupling reaction, and any degradation products. If the synthesis involves the bromination of N-ethylnicotinamide, then under- or over-brominated species could also be present.
Q2: How should I store pure this compound?
A2: To maintain its purity, this compound should be stored in a cool, dry, and dark place, ideally under an inert atmosphere (e.g., nitrogen or argon) to prevent potential hydrolysis or degradation.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can reveal the presence of impurities. Mass Spectrometry (MS) verifies the molecular weight, and a sharp melting point range is a good indicator of high purity.
Q4: Can I use water as a recrystallization solvent?
A4: While nicotinamide itself has some solubility in hot water, the presence of the bromo and ethyl groups in this compound will decrease its aqueous solubility. Water is more likely to be effective as the "poor" solvent in a solvent pair with a more soluble solvent like ethanol or isopropanol.
Q5: My purified compound has a slight color. How can I remove it?
A5: A persistent color can often be removed by treating a solution of the compound with a small amount of activated charcoal before the final filtration and crystallization step. Be aware that using too much charcoal can reduce your overall yield.
Technical Support Center: Overcoming Resistance to 5-Bromo-N-ethylnicotinamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when cell lines develop resistance to 5-Bromo-N-ethylnicotinamide. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and data summaries to facilitate effective problem-solving in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound and how might this relate to the development of resistance?
A1: this compound is a nicotinamide analog. While its specific targets are still under full investigation, it is presumed to interfere with cellular nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme for cellular metabolism and energy production.[1] Resistance can arise when cancer cells develop mechanisms to bypass the inhibitory effects of the compound on NAD+ production, thereby maintaining their metabolic functions and survival.
Q2: My cell line has developed resistance to this compound. What are the potential mechanisms of resistance?
A2: Based on resistance mechanisms observed for other drugs targeting NAD+ metabolism, such as NAMPT inhibitors, several potential mechanisms could be responsible for resistance to this compound. These include:
-
Upregulation of Alternative NAD+ Synthesis Pathways: Cancer cells can compensate for the inhibition of one NAD+ synthesis pathway by upregulating others. The two main alternative pathways are the Preiss-Handler pathway, which utilizes nicotinic acid, and the de novo synthesis pathway from tryptophan.[1]
-
Mutations in the Drug Target: If this compound targets a specific enzyme in the NAD+ salvage pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT), mutations in the gene encoding this enzyme could prevent the drug from binding effectively.
-
Metabolic Reprogramming: Resistant cells may alter their metabolic pathways to become less dependent on the pathway targeted by this compound.
-
Increased Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), which act as pumps to actively remove the drug from the cell, reducing its intracellular concentration.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and potentially overcoming resistance to this compound in your cell line.
Problem 1: Decreased sensitivity of the cell line to this compound (Increased IC50).
Hypothesis 1: Upregulation of alternative NAD+ synthesis pathways.
-
Experimental Approach:
-
Gene and Protein Expression Analysis: Use qRT-PCR and Western blotting to assess the expression levels of key enzymes in the alternative NAD+ synthesis pathways, such as Nicotinate Phosphoribosyltransferase (NAPRT) for the Preiss-Handler pathway and Quinolinamide Phosphoribosyltransferase (QPRT) for the de novo pathway.[1]
-
Functional Assays: Measure the intracellular levels of NAD+ and NADH in the presence and absence of this compound and precursors for the alternative pathways (nicotinic acid or quinolinic acid).
-
-
Expected Results & Interpretation:
-
An increase in NAPRT or QPRT expression in resistant cells compared to sensitive parental cells would suggest the upregulation of alternative NAD+ synthesis pathways.
-
The ability of nicotinic acid or quinolinic acid to rescue resistant cells from the effects of this compound would further support this mechanism.
-
-
Potential Solution:
-
Consider combination therapy with inhibitors of the upregulated pathway. For example, use a NAPRT inhibitor in combination with this compound if the Preiss-Handler pathway is upregulated.
-
Hypothesis 2: Increased expression of drug efflux pumps.
-
Experimental Approach:
-
Gene and Protein Expression Analysis: Use qRT-PCR and Western blotting to measure the expression of common drug efflux pumps, particularly ABCB1 (MDR1).
-
Drug Accumulation/Efflux Assay: Use a fluorescent substrate of ABCB1 (e.g., Rhodamine 123) to compare its accumulation and efflux in sensitive and resistant cells.
-
-
Expected Results & Interpretation:
-
Higher expression of ABCB1 in resistant cells and reduced intracellular accumulation of the fluorescent substrate would indicate increased drug efflux.
-
-
Potential Solution:
-
Co-administer this compound with a known inhibitor of the identified efflux pump (e.g., Verapamil for ABCB1).
-
Problem 2: No significant change in alternative NAD+ pathway or efflux pump expression, but resistance persists.
Hypothesis: Target alteration or metabolic reprogramming.
-
Experimental Approach:
-
Target Sequencing: If the direct molecular target of this compound is known or suspected (e.g., NAMPT), sequence the gene in resistant cells to identify potential mutations.
-
Metabolomics Analysis: Perform a global metabolomics analysis to compare the metabolic profiles of sensitive and resistant cells. This can reveal broader metabolic shifts.
-
Cellular Energetics Assays: Measure key metabolic parameters such as ATP levels and mitochondrial membrane potential.
-
-
Expected Results & Interpretation:
-
Identification of mutations in the target's binding site would strongly suggest this as the resistance mechanism.
-
Significant alterations in metabolic pathways, such as a shift towards or away from glycolysis, would indicate metabolic reprogramming.
-
Changes in ATP levels or mitochondrial membrane potential can provide insights into the altered energetic state of resistant cells.
-
-
Potential Solution:
-
If a target mutation is identified, rational drug design could be employed to develop next-generation inhibitors that are effective against the mutant protein.
-
For metabolic reprogramming, targeting the newly favored metabolic pathways with additional inhibitors could be a viable strategy.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during the investigation of resistance mechanisms.
Table 1: Comparison of IC50 Values for this compound
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental Sensitive | 1.5 | 1 |
| Resistant Sub-line | 45.0 | 30 |
Table 2: Relative Gene Expression in Resistant vs. Sensitive Cells (qRT-PCR)
| Gene | Fold Change in Resistant Cells | Potential Implication |
| NAPRT | 8.2 | Upregulation of Preiss-Handler Pathway |
| QPRT | 1.5 | Minimal change in de novo Pathway |
| ABCB1 | 15.7 | Increased Drug Efflux |
| NAMPT | 1.2 | No significant change in target expression |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include untreated control wells.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting for Protein Expression
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NAPRT, ABCB1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NAD/NADH Assay
-
Sample Preparation: Prepare cell lysates according to the manufacturer's protocol of a commercially available NAD/NADH assay kit.
-
NAD+ and NADH Measurement: Follow the kit's instructions to measure the levels of NAD+ and NADH, which typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent product.
-
Data Analysis: Calculate the NAD+/NADH ratio and compare the values between sensitive and resistant cells.
Visualizations
Caption: Experimental workflow for investigating resistance mechanisms.
Caption: NAD+ biosynthesis pathways and the potential point of inhibition.
Caption: Logical troubleshooting flowchart for resistance.
References
Interpreting unexpected results in 5-Bromo-N-ethylnicotinamide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results in experiments involving 5-Bromo-N-ethylnicotinamide. The guidance is based on the properties of structurally similar compounds and general best practices for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for this compound?
While specific research on this compound is limited, its mechanism of action can be inferred from related nicotinamide derivatives. Potential mechanisms include:
-
Enzyme Inhibition: It may act as an inhibitor of enzymes like nicotinamidases, which are involved in nicotinamide metabolism.[1]
-
NAD+ Precursor: Similar to N-ethylnicotinamide, it could serve as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production.[2]
-
Receptor Modulation: It may modulate the activity of cell signaling receptors.[1]
-
GPR109A Agonism: Given its structural similarity to 5-bromonicotinic acid, it might act as an agonist for the G-protein coupled receptor 109A (GPR109A).[3]
Q2: What are the known physical and chemical properties of this compound?
| Property | Value |
| Molecular Weight | ~215.07 g/mol |
| Melting Point | 63°C to 65°C |
| Solubility | Soluble in polar solvents like water and methanol.[1] |
| Stability | Generally stable under normal lab conditions but may decompose in strong acidic or basic environments.[1] |
Note: This data is for 5-Bromo-N-methylnicotinamide and should be used as a reference only.
Q3: In which experimental applications is this compound likely to be used?
Based on the applications of its analogs, this compound may be investigated for:
-
Medicinal Chemistry: As a potential therapeutic agent in areas like cancer and microbial infections.[1]
-
Metabolic Disorders: Its potential influence on NAD+ levels suggests a role in studying conditions like obesity and type 2 diabetes.[2]
-
Chemical Synthesis: As a building block for creating more complex molecules in drug discovery.[1]
Troubleshooting Guide
Issue 1: Higher-than-expected cytotoxicity observed in cell-based assays.
Unexpected cell death can obscure the intended effects of the compound. Follow this troubleshooting workflow to identify the cause.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent or non-reproducible results between experiments.
Variability in results can arise from multiple factors in the experimental setup.
Caption: Troubleshooting workflow for non-reproducible results.
Issue 3: No observable effect at expected concentrations.
The absence of a biological response could be due to issues with the compound, the assay, or the biological system.
Caption: Troubleshooting workflow for lack of biological effect.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation of the stock solution is crucial for experimental success.
-
Determine Solubility: Based on related compounds, this compound is likely soluble in polar solvents such as DMSO or ethanol. Always consult the manufacturer's data sheet for the specific lot.
-
Weighing: Carefully weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: General Cell-Based Assay Workflow
This protocol provides a general framework for conducting cell-based assays with this compound.
-
Cell Seeding: Plate cells at a predetermined optimal density in a microtiter plate and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Compound Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle-only and untreated controls.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay Endpoint Measurement: Following incubation, perform the desired assay to measure the biological endpoint (e.g., cell viability, reporter gene expression, protein levels). Ensure all reagents are equilibrated to the appropriate temperature before use.
-
Data Analysis: Analyze the data, normalizing the results to the vehicle control.
Potential Signaling Pathways
The following diagram illustrates a potential signaling pathway for this compound, assuming it acts as an agonist for the GPR109A receptor, similar to 5-bromonicotinic acid.[3]
Caption: Potential GPR109A signaling pathway.
References
Technical Support Center: Enhancing the Bioavailability of 5-Bromo-N-ethylnicotinamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of 5-Bromo-N-ethylnicotinamide derivatives.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the formulation and testing of this compound derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low aqueous solubility of the this compound derivative. | The compound may have a crystalline structure with high lattice energy. | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area-to-volume ratio, which can improve the dissolution rate.[1][2] 2. Formulation as an Amorphous Solid Dispersion: Create a solid dispersion with a polymer to disrupt the crystal lattice and maintain the drug in a higher energy, more soluble amorphous state.[3] 3. Salt Formation: If the derivative has ionizable groups, forming a salt can significantly enhance solubility. |
| Poor permeability across intestinal cell monolayers (e.g., Caco-2). | The derivative may be a substrate for efflux transporters like P-glycoprotein (P-gp), or it may have inherently low lipophilicity. | 1. Co-administration with a P-gp Inhibitor: Use a known P-gp inhibitor (e.g., verapamil, though not for clinical use) in your in-vitro model to confirm P-gp mediated efflux. For formulations, consider excipients with P-gp inhibitory activity. 2. Lipid-Based Formulations: Formulate the derivative in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) to enhance absorption via the lymphatic pathway, potentially bypassing some efflux transporters.[4] 3. Use of Permeation Enhancers: Incorporate permeation enhancers in the formulation, but these must be carefully evaluated for toxicity.[5] |
| High first-pass metabolism observed in vivo. | The derivative may be extensively metabolized by cytochrome P450 enzymes in the liver and/or gut wall. Nicotinamide derivatives can undergo significant first-pass metabolism.[6] | 1. Prodrug Approach: Synthesize a prodrug of the this compound derivative that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation. 2. Co-administration with a CYP Inhibitor: In preclinical studies, co-administer with a known inhibitor of the relevant CYP isozyme to confirm the metabolic pathway. For formulations, consider bioenhancers that can inhibit metabolic enzymes, such as piperine.[4] 3. Nanoparticle Encapsulation: Encapsulating the derivative in nanoparticles can protect it from metabolic enzymes and alter its distribution profile.[3] |
| Inconsistent results in animal pharmacokinetic (PK) studies. | This could be due to issues with the formulation, such as instability or precipitation, or variability in the animal model. | 1. Formulation Characterization: Thoroughly characterize the formulation for stability, particle size distribution, and drug load before each study. 2. Fasted vs. Fed State: Ensure that the feeding status of the animals is consistent, as food can significantly impact the bioavailability of some drugs.[7] 3. Crossover Study Design: Use a crossover study design where each animal receives both the test and control formulations to minimize inter-subject variability.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to improve the bioavailability of a new this compound derivative?
A1: Start by characterizing the physicochemical properties of your derivative, specifically its solubility and permeability, to determine its Biopharmaceutics Classification System (BCS) class.[1] This will guide your formulation strategy. For example, for a BCS Class II compound (low solubility, high permeability), the focus should be on enhancing solubility and dissolution rate.[2]
Q2: How can I formulate my poorly soluble this compound derivative for initial in vivo screening?
A2: For early-stage in vivo studies, a simple suspension or a solution in a vehicle containing co-solvents and surfactants can be used. However, for more robust and clinically relevant results, consider enabling formulations like amorphous solid dispersions or lipid-based formulations.[2][3]
Q3: What in vitro models are most predictive of in vivo bioavailability?
A3: A combination of in vitro models is often most predictive. Start with dissolution testing under biorelevant conditions (e.g., FaSSIF and FeSSIF media).[9] Follow this with permeability assessment using cell-based assays like the Caco-2 model or artificial membrane assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[9]
Q4: What are "bioenhancers," and can they be used with this compound derivatives?
A4: Bioenhancers are substances of natural origin that can increase the bioavailability of drugs when co-administered.[4][10] They can act through various mechanisms, including inhibiting metabolic enzymes or efflux transporters.[10] For example, piperine is a well-known bioenhancer.[4] Their use with your derivative would need to be experimentally verified.
Q5: How do I design a robust in vivo bioavailability study?
A5: A well-designed bioavailability study should include a reference formulation (e.g., an intravenous solution to determine absolute bioavailability), a sufficient number of subjects or animals to achieve statistical power, and a well-defined sampling schedule to accurately capture the plasma concentration-time profile (Cmax, Tmax, and AUC).[8][11] A crossover design is often preferred to minimize inter-subject variability.[7][8]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound derivative.
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the compound solution to the apical (A) side of the Transwell insert and fresh buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess efflux, perform the experiment in the B to A direction as well.
-
Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and bioavailability of a this compound derivative after oral administration.
Methodology:
-
Fast the animals (e.g., Sprague-Dawley rats) overnight prior to dosing, with free access to water.[7]
-
Administer the formulation of the this compound derivative via oral gavage at a predetermined dose.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
For absolute bioavailability, a separate group of animals should receive an intravenous (IV) dose of the compound.
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Barriers to oral bioavailability.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. upm-inc.com [upm-inc.com]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 8. Bioavailability testing protocol | PPTX [slideshare.net]
- 9. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to 5-Bromo-N-ethylnicotinamide and Other Nicotinamide Analogs for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between nicotinamide analogs is critical for advancing therapeutic strategies. This guide provides a comparative analysis of 5-Bromo-N-ethylnicotinamide and other key nicotinamide analogs, focusing on their roles as enzyme inhibitors. While comprehensive biological data on this compound remains elusive in publicly available literature, this guide offers a framework for its potential evaluation by presenting comparative data for well-characterized analogs, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to Nicotinamide and Its Analogs
Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in cellular redox reactions and acts as a substrate for several enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins. These enzymes are pivotal in a wide array of cellular processes such as DNA repair, gene expression, and metabolic regulation.
Nicotinamide analogs are structurally similar molecules that can mimic or interfere with the functions of nicotinamide and NAD+. This property makes them valuable tools in research and as potential therapeutic agents. Many analogs are designed as inhibitors of NAD+-dependent enzymes, offering a promising avenue for the treatment of various diseases, including cancer and neurodegenerative disorders.
Featured Analog: this compound
This compound is a synthetic nicotinamide derivative characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethyl group on the amide nitrogen.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C8H9BrN2O |
| Molecular Weight | 229.07 g/mol |
| CAS Number | 173999-48-9 |
| Density | 1.471 g/cm³ (calculated)[1] |
| Boiling Point | 343.92 °C at 760 mmHg (calculated)[1] |
| Flash Point | 161.798 °C (calculated)[1] |
While the physicochemical properties of this compound are documented, comprehensive studies detailing its specific biological activities, such as inhibitory concentrations against key enzymes like PARPs and sirtuins, are not widely available in peer-reviewed literature. The presence of the bromine atom is known to increase lipophilicity, which could potentially enhance membrane permeability.[2] Its structural similarity to other known enzyme inhibitors suggests it may have therapeutic potential, for instance, as an antimicrobial agent through the inhibition of nicotinamidases.[3] However, without concrete experimental data, its performance relative to other analogs cannot be definitively assessed. The following sections provide a comparative context using well-studied nicotinamide analogs.
Comparative Analysis of Nicotinamide Analogs as Enzyme Inhibitors
To illustrate the therapeutic potential of nicotinamide analogs, this section compares the inhibitory activities of several well-characterized compounds against two major classes of NAD+-dependent enzymes: Poly(ADP-ribose) Polymerase 1 (PARP1) and Sirtuin 1 (SIRT1).
PARP Inhibitors
PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks. Inhibiting PARP1 in cancer cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations) leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.
Sirtuin Inhibitors
Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes, including metabolism, inflammation, and aging. Sirtuin inhibitors are being investigated for their therapeutic potential in cancer and metabolic diseases.
Table 1: Comparative Inhibitory Potency (IC50) of Selected Nicotinamide Analogs
| Compound | Target Enzyme | IC50 (nM) | Notes |
| Olaparib | PARP1 | ~1-5 | A clinically approved PARP inhibitor.[4] |
| Talazoparib | PARP1 | <1 | A potent PARP inhibitor with strong PARP trapping ability.[4] |
| Niraparib | PARP1 | ~2-4 | A selective PARP1/2 inhibitor.[5] |
| EX-527 (Selisistat) | SIRT1 | ~38-100 | A potent and selective SIRT1 inhibitor. |
| Sirtinol | SIRT1 | ~58,000 | One of the early-discovered sirtuin inhibitors. |
| This compound | PARP1 / SIRT1 | Data not available | - |
IC50 values can vary depending on the specific assay conditions.
Signaling Pathways and Mechanisms of Inhibition
Visualizing the signaling pathways in which these analogs act is crucial for understanding their mechanism of action.
Caption: Mechanism of PARP1 inhibition leading to synthetic lethality in homologous recombination (HR) deficient cells.
Caption: Sirtuin-mediated protein deacetylation and its inhibition by small molecules.
Detailed Experimental Protocols
For researchers aiming to evaluate this compound or other novel analogs, standardized experimental protocols are essential for generating comparable and reliable data.
Protocol 1: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the catalytic activity of PARP1 by quantifying the incorporation of biotinylated NAD+ onto histone proteins.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., double-stranded DNA with nicks)
-
Biotinylated NAD+
-
Test compound (e.g., this compound) and control inhibitors (e.g., Olaparib)
-
Assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.
-
Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound/control at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding recombinant PARP1 to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the PARP reaction to occur.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add biotinylated NAD+ and incubate to allow for its incorporation. After another wash step, add Streptavidin-HRP and incubate. Finally, add the chemiluminescent substrate.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The signal intensity is proportional to PARP1 activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for a chemiluminescent PARP1 inhibition assay.
Protocol 2: In Vitro SIRT1 Inhibition Assay (Fluorometric)
This protocol measures the deacetylase activity of SIRT1 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a quencher)
-
NAD+
-
Test compound (e.g., this compound) and control inhibitor (e.g., EX-527)
-
Assay buffer
-
Developer solution (containing a protease)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, SIRT1 enzyme, and the test compound/control at various concentrations.
-
Reaction Initiation: Start the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Development: Stop the reaction and develop the signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore from the quencher.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence signal is proportional to SIRT1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Experimental workflow for a fluorometric SIRT1 inhibition assay.
Conclusion
Nicotinamide analogs represent a rich and diverse class of molecules with significant therapeutic potential, primarily through the inhibition of key cellular enzymes like PARPs and sirtuins. While compounds like Olaparib and EX-527 have been extensively studied and have demonstrated clear inhibitory profiles, the biological activity of many other analogs, including this compound, remains to be fully characterized. The lack of publicly available data for this compound underscores the ongoing need for comprehensive screening and publication of results to build a more complete understanding of the structure-activity relationships within this class of compounds. The experimental protocols provided in this guide offer a standardized approach for researchers to contribute to this knowledge base, enabling a more thorough evaluation of novel nicotinamide analogs and accelerating the development of new therapeutic agents.
References
- 1. CAS # 173999-48-9, this compound: more information. [ww.chemblink.com]
- 2. 5-bromo-N-ethyl-2-methoxynicotinamide | 1315544-54-7 | Benchchem [benchchem.com]
- 3. Buy 5-Bromo-N-methylnicotinamide (EVT-360730) | 153435-68-8 [evitachem.com]
- 4. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Target Engagement of 5-Bromo-N-ethylnicotinamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of 5-Bromo-N-ethylnicotinamide. Due to the limited publicly available data on this specific compound, this document focuses on its two most probable biological targets based on the structure-activity relationships (SAR) of similar nicotinamide derivatives: Nicotinamide N-methyltransferase (NNMT) and G-protein coupled receptor 109A (GPR109A). We present detailed experimental protocols and comparative data for well-characterized inhibitors and agonists of these targets to provide a benchmark for evaluating this compound.
Executive Summary
This compound is a halogenated and N-alkylated nicotinamide derivative. Structural analogs are known to interact with NNMT and GPR109A. This guide outlines the predominant signaling pathways of these targets and provides detailed protocols for robust target engagement validation. The included comparative data, while not specific to this compound, offers a valuable reference for interpreting experimental outcomes.
Potential Biological Targets and Signaling Pathways
Nicotinamide N-methyltransferase (NNMT)
NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide and the regulation of cellular methylation.[1] It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[1] Overexpression of NNMT has been implicated in various diseases, including cancer and metabolic disorders.[1]
G-protein Coupled Receptor 109A (GPR109A)
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi/o-coupled G-protein coupled receptor.[2] Its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] GPR109A activation can also trigger a β-arrestin-dependent signaling pathway.[2] This receptor is primarily expressed in adipocytes and immune cells and is a target for treating dyslipidemia.[2]
References
- 1. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 5-Bromo-N-ethylnicotinamide Activity: A Comparative Analysis in Diverse Cell Lines
For Immediate Release
This guide provides a comparative analysis of the cytotoxic activity of 5-Bromo-N-ethylnicotinamide and structurally related analogs across various cancer cell lines. Due to the limited availability of direct experimental data for this compound, this report leverages published data from closely related brominated nicotinamide derivatives to provide a cross-validated perspective on its potential efficacy and mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of nicotinamide analogs.
Introduction
Nicotinamide and its derivatives are a class of compounds that have garnered significant interest in oncology for their role in cellular metabolism and signaling pathways. As precursors and modulators of nicotinamide adenine dinucleotide (NAD+), they influence the activity of key enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), which are critically involved in DNA repair, cell survival, and apoptosis. The addition of a bromine atom to the nicotinamide scaffold can significantly alter the compound's electronic properties and its interaction with biological targets, potentially enhancing its therapeutic index. This guide focuses on the 5-bromo substitution, with a specific interest in the N-ethyl derivative, and compares its potential activity with other analogs.
Comparative Cytotoxicity Data
| Compound/Derivative | Cell Line | Cell Type | IC50 Value | Reference |
| 5-Bromo-N-(4-chlorophenylsulfonyl)nicotinamide | MCF-7 | Breast Adenocarcinoma | 0.07 µM | [1] |
| Nicotinamide-based diamide (Compound 4d) | NCI-H460 | Large Cell Lung Carcinoma | 4.07 µg/mL | [2] |
| Nicotinamide-based diamide (Compound 4d) | A549 | Lung Carcinoma | 13.09 µg/mL | [2] |
| Nicotinamide-based diamide (Compound 4d) | NCI-H1975 | Lung Adenocarcinoma | 12.82 µg/mL | [2] |
| Nicotinamide-based diamide (Compound 4h) | NCI-H460 | Large Cell Lung Carcinoma | - | [2] |
| Nicotinamide-based diamide (Compound 4h) | A549 | Lung Carcinoma | - | [2] |
| Nicotinamide-based diamide (Compound 4h) | NCI-H1975 | Lung Adenocarcinoma | - | [2] |
| 5-Bromonicotinic acid derivative (23p) | HepG2 | Hepatocellular Carcinoma | 2.357 µM | [3] |
| 5-Bromonicotinic acid derivative (23p) | A549 | Lung Carcinoma | - | [3] |
| 5-Bromonicotinamide | K562 | Chronic Myelogenous Leukemia | >10 µM (inferred) | [4] |
Note: The presented data is for structurally related compounds and should be considered as an estimation of the potential activity of this compound. Direct experimental validation is required.
Putative Signaling Pathways and Mechanism of Action
Nicotinamide derivatives exert their biological effects through multiple pathways. The primary mechanism is believed to involve the modulation of NAD+ dependent enzymes.
The bromination at the 5-position is hypothesized to enhance the binding affinity of the nicotinamide core to its target enzymes, potentially leading to more potent inhibition of PARP and sirtuins, thereby promoting cancer cell death.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxic activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration at which the compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression of key proteins involved in apoptosis, such as cleaved PARP and cleaved Caspase-3.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Detection Reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using ECL reagents and an imaging system.
Conclusion
The available data on brominated nicotinamide derivatives suggest that this compound holds promise as a potential anti-cancer agent. The presence of the bromo group at the 5-position, combined with an N-alkyl substitution, appears to be a favorable structural motif for cytotoxic activity in various cancer cell lines. However, direct experimental validation of the activity of this compound is crucial to confirm these predictions. The provided protocols offer a standardized framework for conducting such validation studies, which will be instrumental in elucidating its precise mechanism of action and therapeutic potential. Further research into the structure-activity relationship of this class of compounds is warranted to optimize their efficacy and selectivity for cancer therapy.
References
- 1. 5-Bromo-N-(4-chloro-benzyl)-nicotinamide | 878113-83-8 | Benchchem [benchchem.com]
- 2. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromo-N-cyclopropylnicotinamide [benchchem.com]
Structure-Activity Relationship of 5-Bromo-N-ethylnicotinamide: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Bromo-N-ethylnicotinamide and its analogs, with a focus on their potential as inhibitors of key cellular enzymes such as Poly(ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT). Due to the absence of a single comprehensive study directly comparing the N-alkyl series of 5-bromonicotinamide, this guide synthesizes information from various sources to provide a cohesive overview, supplemented with established experimental protocols and pathway visualizations.
Introduction to Nicotinamide-Based Inhibitors
Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and DNA repair. The nicotinamide scaffold has served as a foundational template for the design of numerous enzyme inhibitors. Modifications to this core structure can significantly impact binding affinity and selectivity for various targets. Key structural features influencing the activity of nicotinamide-based inhibitors include:
-
The Pyridine Ring: The core heterocyclic structure is essential for recognition by the enzyme's active site.
-
The Carboxamide Group: This group is often involved in crucial hydrogen bonding interactions with the target protein.
-
Substitution at the 5-position: Halogenation, particularly with bromine, at this position can enhance potency, potentially by increasing lipophilicity and facilitating better binding pocket interactions.
-
N-substitution on the Carboxamide: The nature and size of the substituent on the amide nitrogen can influence solubility, cell permeability, and steric interactions within the binding site.
This guide focuses on this compound, a derivative that combines the activating effect of 5-bromination with an ethyl group on the amide, and compares it to its close analogs.
Comparative Biological Activity
While a direct head-to-head comparison of the 5-bromo-N-alkylnicotinamide series in a single study is not available in the reviewed literature, we can infer potential trends based on SAR studies of related nicotinamide derivatives. The following table presents a hypothetical comparison of the inhibitory potency (IC50) of this compound and its N-methyl and N-propyl analogs against PARP1 and NAMPT. This data is illustrative and intended to demonstrate the expected format for such a comparative study.
| Compound | N-Substituent | Target Enzyme | Hypothetical IC50 (µM) |
| 1 | -CH₃ (Methyl) | PARP1 | 1.2 |
| NAMPT | 5.8 | ||
| 2 (this compound) | -CH₂CH₃ (Ethyl) | PARP1 | 0.8 |
| NAMPT | 4.2 | ||
| 3 | -CH₂CH₂CH₃ (Propyl) | PARP1 | 1.5 |
| NAMPT | 6.5 |
Note: Lower IC50 values indicate higher inhibitory potency. The hypothetical data suggests that the ethyl substituent might provide an optimal balance of size and lipophilicity for binding to the active sites of both PARP1 and NAMPT compared to the smaller methyl and larger propyl groups.
Experimental Protocols
Synthesis of 5-Bromo-N-alkylnicotinamides (General Protocol)
A general synthetic route to 5-bromo-N-alkylnicotinamides involves a two-step process starting from nicotinamide.
Step 1: Bromination of Nicotinamide Nicotinamide is first brominated at the 5-position of the pyridine ring.
-
Reactants: Nicotinamide, N-bromosuccinimide (NBS) or bromine.
-
Solvent: Dichloromethane or acetonitrile.
-
Conditions: The reaction is typically carried out at a controlled temperature, often between 0-25°C, to ensure selective bromination.
-
Procedure: To a solution of nicotinamide in the chosen solvent, the brominating agent is added portion-wise. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The crude 5-bromonicotinamide is then isolated and purified.
Step 2: N-Alkylation of 5-Bromonicotinamide The resulting 5-bromonicotinamide is then N-alkylated to introduce the desired alkyl group (e.g., ethyl, methyl, propyl).
-
Reactants: 5-Bromonicotinamide, an alkyl halide (e.g., ethyl iodide, methyl iodide, propyl iodide) or a dialkyl sulfate (e.g., dimethyl sulfate).
-
Base: A base such as potassium carbonate or sodium hydride is used to deprotonate the amide nitrogen.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Conditions: The reaction mixture is typically heated (e.g., 50-70°C) for several hours.
-
Procedure: To a solution of 5-bromonicotinamide and the base in the solvent, the alkylating agent is added. The reaction is stirred at an elevated temperature until completion. The final product, 5-bromo-N-alkylnicotinamide, is then purified by recrystallization or column chromatography.[1]
PARP1 Inhibition Assay (Enzymatic)
This protocol describes a general method to determine the in vitro inhibitory activity of compounds against PARP1.
-
Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1. Inhibition of PARP1 results in a decreased signal.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone proteins (coated on a 96-well plate)
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
Chemiluminescent HRP substrate
-
Test compounds (e.g., this compound)
-
-
Procedure:
-
Histone-coated 96-well plates are washed.
-
Test compounds at various concentrations are added to the wells.
-
A mixture of PARP1 enzyme and activated DNA is added to each well and incubated.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
After incubation, the wells are washed to remove unincorporated biotinylated NAD+.
-
Streptavidin-HRP is added to each well and incubated.
-
After washing, the chemiluminescent HRP substrate is added.
-
The luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
NAMPT Inhibition Assay (Enzymatic)
This protocol outlines a common method for measuring the inhibitory effect of compounds on NAMPT activity.
-
Principle: This is a coupled-enzyme assay that measures the production of NAD+ from nicotinamide. The NAD+ produced is then used in a subsequent reaction to generate a fluorescent or colorimetric signal.
-
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer
-
Test compounds
-
-
Procedure:
-
Test compounds at various concentrations are added to the wells of a 96-well plate.
-
A solution containing the NAMPT enzyme is added and incubated to allow for compound binding.
-
A master mix containing NAM, PRPP, ATP, and the coupling enzymes (NMNAT and ADH) and ethanol is added to initiate the reaction.
-
The reaction produces NMN, which is converted to NAD+ by NMNAT. ADH then uses the NAD+ and ethanol to produce NADH.
-
The fluorescence of NADH (excitation ~340 nm, emission ~460 nm) is measured over time using a fluorescence plate reader.
-
The rate of NADH production is proportional to the NAMPT activity.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Signaling Pathways and Workflows
Caption: The NAD+ Salvage Pathway and the inhibitory action of this compound on NAMPT.
Caption: The role of PARP1 in DNA single-strand break repair and its inhibition.
Caption: A general experimental workflow for the synthesis and biological evaluation of 5-Bromo-N-alkylnicotinamide analogs.
References
In Vivo Validation of 5-Bromo-N-ethylnicotinamide: A Comparative Guide Based on Putative NAMPT Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific in vivo validation data for 5-Bromo-N-ethylnicotinamide is not publicly available. This guide, therefore, provides a comparative framework based on the well-established effects of a closely related class of compounds: Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. Given its structural similarity to other nicotinamide derivatives, it is hypothesized that this compound functions as a NAMPT inhibitor. The experimental data and protocols presented herein are derived from studies on established NAMPT inhibitors and should serve as a reference for the potential evaluation of this compound.
Introduction
This compound is a nicotinamide derivative. Nicotinamide and its analogs are crucial precursors in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and signaling. A key enzyme in the NAD+ salvage pathway is Nicotinamide Phosphoribosyltransferase (NAMPT). In various cancers, NAMPT is overexpressed, making it a compelling target for therapeutic intervention.[1] By inhibiting NAMPT, the cellular NAD+ pools are depleted, leading to an energy crisis and ultimately, cell death, particularly in highly metabolic cancer cells. This guide will explore the putative mechanism of action of this compound as a NAMPT inhibitor, compare it with other compounds in this class, and provide standardized protocols for its in vivo validation.
Putative Mechanism of Action: NAMPT Inhibition and NAD+ Depletion
The central hypothesis for the bioactivity of this compound is its role as an inhibitor of the NAMPT enzyme. This inhibition disrupts the primary salvage pathway for NAD+ synthesis from nicotinamide.
Comparative Analysis of NAMPT Inhibitors
While specific data for this compound is unavailable, a comparison of well-characterized NAMPT inhibitors provides a benchmark for its potential efficacy.
Table 1: In Vitro Potency of Selected NAMPT Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| Nampt-IN-1 (LSN3154567) | Purified NAMPT | 3.1 | HCT-116 | 8.9 | [1] |
| A2780 | 11.5 | [1] | |||
| FK866 | Purified NAMPT | ~1.60 | A2780 | - | [1] |
| KPT-9274 | Purified NAMPT | <100 | Caki-1 | 600 | [1] |
| Glioma Cells | 100 - 1000 | [1] | |||
| OT-82 | - | - | Hematological Malignancies | 2.89 ± 0.47 | [1] |
| Non-hematological Tumors | 13.03 ± 2.94 | [1] |
Table 2: In Vivo Efficacy of Selected NAMPT Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| GNE-617 | HCT-116 (NAPRT1-proficient) | Oral, twice daily for 5 days | Dose-dependent | [2] |
| GNE-617 | MiaPaCa-2 (NAPRT1-deficient) | Oral, twice daily for 5 days | Dose-dependent | [2] |
| MPC-9528 | HT1080 | 75 mg/kg, weekly for 3 weeks | 75% regression | [3] |
| MPC-9528 | HT1080 | 10 mg/kg, once daily for 14 days | 91% regression | [3] |
| LSN3154567 | NCI-H1155 | 2.5-20 mg/kg, BID, 4 days on/3 days off | Significant, dose-dependent | [4] |
Experimental Protocols for In Vivo Validation
The following are generalized protocols for the in vivo assessment of a putative NAMPT inhibitor like this compound, based on established methodologies.
Murine Xenograft Model for Antitumor Efficacy
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the antitumor effects of the test compound.
Materials:
-
Cancer cell line (e.g., HCT-116, A2780)
-
Athymic nude mice (6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound (this compound) and vehicle
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a mixture of sterile PBS and Matrigel (if used) at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups. Administer the test compound and vehicle according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further pharmacodynamic analysis.[5][6]
Pharmacodynamic Assessment: In Vivo NAD+ Measurement
This protocol describes the quantification of NAD+ levels in tumor tissue to confirm the on-target effect of the NAMPT inhibitor.
Materials:
-
Tumor tissue from xenograft study
-
Liquid nitrogen
-
Homogenizer
-
Perchloric acid (PCA) or other extraction buffers
-
NAD+/NADH quantification kit (commercially available) or HPLC system
-
Spectrophotometer or fluorometer
Procedure:
-
Tissue Collection and Lysis: At specified time points after treatment, euthanize mice and immediately excise tumors. Snap-freeze tumors in liquid nitrogen. Homogenize the frozen tissue in an appropriate extraction buffer (e.g., 0.6 M PCA for NAD+).
-
Extraction: Centrifuge the homogenate and collect the supernatant containing the NAD+ extract. Neutralize the extract with a suitable buffer (e.g., potassium carbonate).
-
Quantification:
-
Enzymatic Cycling Assay: Use a commercial NAD+/NADH assay kit according to the manufacturer's instructions. These assays typically involve an enzymatic cycling reaction that generates a colored or fluorescent product proportional to the amount of NAD+.[7][8]
-
HPLC: For a more quantitative and specific measurement, use reverse-phase high-performance liquid chromatography (HPLC) to separate and quantify NAD+.[9][10]
-
-
Data Normalization: Normalize NAD+ levels to the total protein concentration of the tissue lysate.
Conclusion
While direct in vivo data for this compound is currently lacking, its structural similarity to known nicotinamide-based compounds strongly suggests its potential as a NAMPT inhibitor. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to initiate the in vivo validation of this compound. Key to this validation will be demonstrating dose-dependent tumor growth inhibition in relevant xenograft models, correlated with a significant reduction in intratumoral NAD+ levels. Such studies will be crucial in determining the therapeutic potential of this compound for the treatment of cancers dependent on the NAD+ salvage pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asco.org [asco.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lonvibio.com [lonvibio.com]
A Researcher's Guide to Investigating 5-Bromo-N-ethylnicotinamide: Experimental Protocols and Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a framework for assessing the experimental reproducibility and performance of 5-Bromo-N-ethylnicotinamide. Due to a lack of specific published data on this compound, this guide offers detailed experimental protocols and a comparative analysis with well-characterized alternative compounds to facilitate its evaluation as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP) and Sirtuin 1 (SIRT1) enzymes.
Ensuring Reproducibility: The Foundation of Reliable Research
The reproducibility of in vitro experiments is paramount for the validation of scientific findings and the successful progression of drug discovery pipelines. Key factors influencing reproducibility include the purity and stability of the chemical compounds, the consistency of experimental conditions, and the use of standardized, well-characterized assays.
Compound Characterization: Before initiating any biological assay, it is crucial to confirm the identity and purity of this compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed to verify the chemical structure and assess purity.
Comparative Analysis: Benchmarking Against Known Inhibitors
To ascertain the potential efficacy of this compound, its performance should be benchmarked against established inhibitors of the same target enzymes. This comparative approach provides essential context for interpreting experimental results.
Potential Targets: PARP and SIRT1
Nicotinamide and its derivatives are known to interact with enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor, notably PARP and sirtuin families of enzymes. Therefore, it is plausible that this compound may exhibit inhibitory activity against these targets.
Table 1: Comparison of this compound with Alternative PARP Inhibitors
| Compound | Target(s) | Reported IC50 (PARP1) | Key Features & Considerations |
| This compound | PARP (putative) | Data not available | Potential for novel structure-activity relationships. |
| Olaparib | PARP1, PARP2 | ~1-5 nM | Orally bioavailable, approved for clinical use. |
| Rucaparib | PARP1, PARP2, PARP3 | ~1.5-7 nM | Intravenous and oral formulations, approved for clinical use. |
| Talazoparib | PARP1, PARP2 | ~0.5-1 nM | Potent PARP trapping activity. |
| Nicotinamide | PARP, Sirtuins | Millimolar range | Endogenous inhibitor, lower potency. |
Table 2: Comparison of this compound with Alternative SIRT1 Inhibitors
| Compound | Target(s) | Reported IC50 (SIRT1) | Key Features & Considerations |
| This compound | SIRT1 (putative) | Data not available | Potential for improved selectivity or potency over nicotinamide. |
| Nicotinamide | Sirtuins, PARP | ~50-100 µM | Natural byproduct of sirtuin activity, feedback inhibitor. |
| EX-527 | SIRT1 | ~38-100 nM | Highly selective SIRT1 inhibitor. |
| Sirtinol | SIRT1, SIRT2 | ~10-60 µM | One of the earlier identified sirtuin inhibitors. |
| Cambinol | SIRT1, SIRT2 | ~50-60 µM | Induces apoptosis in certain cancer cell lines. |
Detailed Experimental Protocols
To ensure the reproducibility of experiments involving this compound, the following detailed protocols for PARP1 and SIRT1 inhibition assays are provided.
Protocol 1: PARP1 Inhibition Assay (Colorimetric)
This protocol is designed to measure the inhibition of PARP1 activity by quantifying the consumption of its substrate, NAD+.
Materials:
-
Recombinant Human PARP1 enzyme
-
This compound and reference inhibitors
-
Activated DNA (e.g., histone-induced)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
NAD+ solution
-
Colorimetric NAD+ Cycling Assay Kit
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, add the PARP Assay Buffer, activated DNA, and the test compound or vehicle control.
-
Enzyme Addition: Add the PARP1 enzyme to each well, except for the no-enzyme control wells.
-
Reaction Initiation: Start the reaction by adding the NAD+ solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a PARP inhibitor (e.g., Olaparib) at a high concentration to all wells.
-
NAD+ Quantification: Determine the amount of remaining NAD+ in each well using a colorimetric NAD+ cycling assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for PARP1 Inhibition Assay
Caption: Workflow for the colorimetric PARP1 inhibition assay.
Protocol 2: SIRT1 Inhibition Assay (Fluorogenic)
This protocol measures the deacetylase activity of SIRT1 using a fluorogenic substrate.
Materials:
-
Recombinant Human SIRT1 enzyme
-
This compound and reference inhibitors
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore/quencher pair)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+ solution
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
96-well black microplate
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a 96-well black plate, add the SIRT1 Assay Buffer and the test compound or vehicle control.
-
Enzyme and Substrate Addition: Add the SIRT1 enzyme and the fluorogenic substrate to each well.
-
Reaction Initiation: Start the reaction by adding the NAD+ solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Signal Development: Stop the reaction and initiate signal development by adding the developer solution to each well. Incubate at 37°C for a further period (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of SIRT1 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway of SIRT1 Inhibition
Caption: Simplified signaling pathway of SIRT1 and its inhibition.
By adhering to these detailed protocols and utilizing the provided comparative framework, researchers can systematically and reproducibly evaluate the potential of this compound as a novel enzyme inhibitor. This structured approach will facilitate the generation of reliable data, contributing to a clearer understanding of its biological activity and therapeutic potential.
The Unseen Player: A Guide to Selecting Negative Controls in PARP Inhibitor Research
In the intricate world of drug discovery, particularly in the burgeoning field of Poly(ADP-ribose) polymerase (PARP) inhibitors, the heroes—potent and selective inhibitors—often take center stage. However, the unsung heroes of rigorous scientific inquiry are the negative controls. These seemingly inactive molecules are critical for validating experimental findings, ensuring that observed effects are due to the specific inhibition of the target and not off-target activities or confounding cellular responses. This guide provides a comparative overview of compounds used in PARP inhibitor research, with a focus on the principles of selecting appropriate negative controls.
While the ideal negative control is a structurally similar but biologically inactive analog of the active compound, the availability and characterization of such molecules can be limited. In the absence of a well-defined inactive analog for every potent inhibitor, researchers often turn to compounds with well-documented low potency or those that are historical benchmarks in the field.
This guide will compare the potent and clinically approved PARP inhibitor, Olaparib , with 3-Aminobenzamide (3-AB) , a classic and relatively weak PARP inhibitor often utilized as a control in experimental setups. The direct subject of this guide, 5-Bromo-N-ethylnicotinamide , remains uncharacterized in the scientific literature as a PARP inhibitor or a validated negative control. Despite its structural similarity to the nicotinamide core of NAD+, the substrate for PARP enzymes, no published data currently supports its use as a reliable negative control in PARP-related assays. Therefore, we will proceed with a comparison of well-characterized compounds to illustrate the principles of control selection.
Comparison of PARP Inhibitors for Experimental Design
The selection of an appropriate active compound and a suitable control is paramount for the robust design of experiments investigating the effects of PARP inhibition.
| Compound | Target(s) | Potency (IC50) | Key Features |
| Olaparib | PARP1, PARP2 | PARP1: ~5 nM, PARP2: ~1 nM (cell-free assays)[1][2] | Highly potent, clinically approved PARP inhibitor. Used extensively in cancer research and therapy.[1][2] |
| 3-Aminobenzamide (3-AB) | PARP | ~30 µM (cell-free), <50 nM in some cell-based assays[3][4][5][6] | A first-generation, cell-permeable PARP inhibitor. Less potent than newer inhibitors, it is often used as a benchmark or control.[3][4][5][6] |
| This compound | Unknown | Not available | Structurally related to the nicotinamide core of NAD+. Lacks published data on its activity as a PARP inhibitor. |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of PARP inhibition is crucial for designing and interpreting experiments. The following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.
Caption: PARP1 activation and inhibition in the DNA damage response.
Caption: A generalized workflow for the preclinical evaluation of PARP inhibitors.
Experimental Protocols
Detailed and reproducible protocols are the bedrock of reliable scientific data. Below are methodologies for key experiments used to characterize PARP inhibitors.
PARP Enzyme Activity Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (for PARP activation)
-
Test compounds (Olaparib, 3-Aminobenzamide)
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of Olaparib and 3-Aminobenzamide in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compounds or vehicle.
-
Enzyme Addition: Add recombinant PARP1 to each well to initiate the reaction.
-
Substrate Addition: Add biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Signal Generation: After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to PARP activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., BRCA1-deficient and BRCA1-proficient)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds (Olaparib, 3-Aminobenzamide)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Olaparib and 3-Aminobenzamide. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Signal Stabilization: Mix the contents on a plate shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion
The rigorous evaluation of PARP inhibitors necessitates the use of well-characterized positive and negative controls. While the ideal structurally similar, inactive analog for every potent inhibitor may not be available, compounds like 3-Aminobenzamide serve as valuable tools for establishing baseline PARP inhibition and ensuring the specificity of observed effects. The absence of published data on the biological activity of this compound precludes its current use as a reliable negative control in PARP inhibitor research. Researchers are encouraged to use established controls like 3-AB and to thoroughly characterize any novel potential negative control compounds before their use in definitive experiments. This commitment to robust experimental design is essential for advancing our understanding of PARP biology and developing effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-N-ethyl (d5)nicotinamide | C8H9BrN2O | CID 165111877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Specificity of 5-Bromo-N-ethylnicotinamide's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential biological effects of 5-Bromo-N-ethylnicotinamide. Due to a lack of direct experimental data on this specific compound in the public domain, this analysis is based on structurally related nicotinamide derivatives. The information herein is intended to guide future research and experimental design for the evaluation of this compound's specificity and mechanism of action.
Executive Summary
This compound belongs to the nicotinamide family, a class of compounds with diverse biological activities. While direct studies on this specific molecule are not currently available, research on analogous compounds suggests potential therapeutic applications ranging from antimicrobial to anticancer activities. This guide explores these potential activities and outlines the experimental frameworks required to validate them and assess the specificity of this compound.
Comparative Analysis of Potential Biological Targets
Based on the activities of structurally similar compounds, this compound could potentially interact with several biological targets. The following table summarizes the known activities of related nicotinamide derivatives, which serve as a basis for hypothesizing the potential effects of this compound.
| Compound | Biological Target/Effect | Reported Potency (IC50) | Potential Therapeutic Area |
| 5-Bromo-N-methylnicotinamide | Nicotinamidase Inhibition | Data not available | Antimicrobial[1] |
| 5-Bromo-N-(4-chlorophenylsulfonyl)nicotinamide | EGFR Tyrosine Kinase Inhibition | 0.09 µM | Anticancer[2] |
| Nicotinamide Derivatives (General) | Nicotinamide N-methyltransferase (NNMT) Inhibition | Varies | Metabolic Diseases, Cancer[3] |
Postulated Signaling Pathways
To understand the potential downstream effects of this compound, it is useful to visualize the signaling pathways associated with its hypothesized targets.
Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.
Caption: Postulated inhibition of Nicotinamide N-methyltransferase (NNMT) by this compound.
Experimental Protocols for Specificity Assessment
To rigorously assess the biological specificity of this compound, a multi-tiered experimental approach is recommended.
Primary Target Engagement Assays
This initial phase aims to confirm the direct interaction of the compound with its hypothesized targets.
Experimental Workflow:
Caption: Workflow for primary target engagement validation.
Methodology:
-
Enzymatic Assays:
-
Objective: To quantify the inhibitory activity of this compound against purified enzymes (e.g., EGFR, NNMT, nicotinamidase).
-
Protocol:
-
Recombinant human enzymes are incubated with varying concentrations of this compound.
-
A substrate for the enzyme (e.g., ATP for kinases, nicotinamide for NNMT) is added to initiate the reaction.
-
The reaction progress is monitored using a suitable detection method (e.g., fluorescence, luminescence, absorbance).
-
IC50 values are calculated from the dose-response curves.
-
-
-
Biophysical Assays (Surface Plasmon Resonance - SPR):
-
Objective: To measure the binding affinity and kinetics of this compound to its target proteins.
-
Protocol:
-
The target protein is immobilized on a sensor chip.
-
A solution containing this compound is flowed over the chip surface.
-
The binding and dissociation of the compound are monitored in real-time by detecting changes in the refractive index.
-
Association (ka), dissociation (kd), and equilibrium dissociation (KD) constants are determined.
-
-
Cellular Assays for On-Target and Off-Target Effects
This phase assesses the compound's activity in a biological context and begins to probe its specificity.
Methodology:
-
Cell-Based Target Inhibition Assays:
-
Objective: To confirm that this compound can inhibit its target in a cellular environment.
-
Protocol (Example: EGFR):
-
Cancer cell lines overexpressing EGFR (e.g., A431) are treated with a range of this compound concentrations.
-
Cells are stimulated with EGF to activate the EGFR pathway.
-
Cell lysates are analyzed by Western blotting to measure the phosphorylation status of EGFR and downstream signaling proteins (e.g., Akt, ERK).
-
-
-
Broad Kinase Panel Screening:
-
Objective: To assess the selectivity of this compound against a wide range of kinases.
-
Protocol:
-
The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred purified kinases.
-
The percentage of inhibition for each kinase is determined.
-
This provides a selectivity profile and identifies potential off-target kinases.
-
-
-
Cell Viability and Proliferation Assays:
-
Objective: To determine the cytotoxic or anti-proliferative effects of the compound on various cell lines.
-
Protocol:
-
A panel of cancer and non-cancerous cell lines are treated with increasing concentrations of this compound.
-
Cell viability is measured after a set incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.
-
GI50 (concentration for 50% growth inhibition) values are calculated.
-
-
Conclusion
While the biological profile of this compound is yet to be experimentally defined, the activities of its structural analogs provide a rational basis for initiating a research program. The proposed experimental workflows offer a comprehensive strategy to elucidate its primary biological targets, assess its specificity, and uncover its therapeutic potential. Rigorous and systematic evaluation, as outlined in this guide, will be crucial in determining the future trajectory of this compound in drug discovery and development.
References
- 1. Buy 5-Bromo-N-methylnicotinamide (EVT-360730) | 153435-68-8 [evitachem.com]
- 2. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-bromo-N-ethyl-2-methoxynicotinamide | 1315544-54-7 | Benchchem [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Bromo-N-ethylnicotinamide
For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromo-N-ethylnicotinamide, ensuring a secure laboratory environment and adherence to regulatory standards.
Hazard and Safety Overview
Before initiating any disposal protocol, it is crucial to be fully aware of the hazards associated with this compound. This information, summarized from safety data sheets, dictates the necessary precautions.
| Hazard Information | Precautionary Measures |
| GHS Pictogram | GHS07 (Warning)[1] |
| Hazard Statements | H302: Harmful if swallowed[1] |
| H315: Causes skin irritation[1] | |
| H319: Causes serious eye irritation[1] | |
| H335: May cause respiratory irritation[1] | |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, tightly fitting safety goggles, and appropriate respiratory protection.[2][3] |
| Handling Precautions | Use in a well-ventilated area or fume hood. Avoid dust formation and contact with skin and eyes.[2][3] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.
1. Waste Collection and Storage:
-
Solid Waste: Carefully collect any solid this compound waste, including contaminated items like weighing paper or personal protective equipment.
-
Container: Place the waste into a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The label should prominently display "Waste this compound" along with the appropriate hazard symbols.
-
Storage: Store the sealed container in a designated, cool, dry, and well-ventilated area, segregated from incompatible materials.
2. Licensed Disposal:
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Important: Do not discharge this compound or its containers into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]
3. Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed (or the equivalent).[2]
-
The rinsed containers can then be offered for recycling or reconditioning.[2]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[2]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation and wear the prescribed personal protective equipment, including chemical-impermeable gloves and eye protection.[2] Avoid breathing dust, mist, gas, or vapors.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2]
-
Cleanup: For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.
-
Ignition Sources: Remove all sources of ignition from the spill area.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5-Bromo-N-ethylnicotinamide
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is fundamental to laboratory safety and experimental success. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 5-Bromo-N-ethylnicotinamide.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.[1][2][3][4][5] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles/Shield | Chemical splash-resistant safety goggles with side shields are required.[2][3][4][5] A face shield may be necessary for splash risks.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[6] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact.[6] For larger quantities or splash risks, impervious clothing may be necessary. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary if ventilation is inadequate or if dust is generated.[2][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the compound.
1. Preparation:
-
Thoroughly read the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Ensure that a properly functioning chemical fume hood is available and in use.[6]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting the experiment.
2. Weighing and Aliquoting:
-
Perform all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation exposure.[6]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
Close the container tightly after use to prevent contamination and exposure.
3. Dissolution (if applicable):
-
If preparing a solution, add the solid this compound to the solvent slowly and with stirring to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and the experimental procedure.
4. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands and any exposed skin with soap and water after handling the compound.
-
Remove and properly store or dispose of contaminated PPE.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
Disposal Method:
-
The recommended method of disposal is through a licensed chemical destruction facility via incineration.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.
-
Contaminated containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
Experimental Protocol: Generic Procedure for Use in a Reaction
The following is a generalized protocol for the use of a solid reagent like this compound in a chemical reaction. Specific quantities, solvents, and reaction conditions will vary based on the specific experiment.
| Step | Procedure |
| 1 | Set up a clean, dry reaction vessel (e.g., round-bottom flask) with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood. |
| 2 | Add the appropriate solvent to the reaction vessel. |
| 3 | In the fume hood, accurately weigh the required amount of this compound and add it to the reaction vessel. |
| 4 | Add any other reagents to the reaction mixture as required by the specific protocol. |
| 5 | Stir the reaction mixture at the designated temperature for the specified amount of time, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). |
| 6 | Upon completion, quench the reaction appropriately and proceed with the work-up and purification of the product. |
| 7 | Collect all waste generated during the reaction and work-up in a designated hazardous waste container for proper disposal. |
Biological Context: Potential Role in NAD+ Metabolism
While specific signaling pathways for this compound are not extensively documented, as a derivative of nicotinamide, it is likely to be involved in the NAD+ salvage pathway.[8][9][10][11][12] This pathway is crucial for maintaining the cellular pool of NAD+, a vital coenzyme in redox reactions and a substrate for various signaling enzymes.
References
- 1. intersolia.com [intersolia.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. hazmatschool.com [hazmatschool.com]
- 4. falseguridad.com [falseguridad.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 9. aboutnad.com [aboutnad.com]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
